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3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine Documentation Hub

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  • Product: 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine: A Technical Guide

Topic: Physicochemical properties of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Scaffold Advantage

In the landscape of modern medicinal chemistry, 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine represents a high-value "fragment-like" scaffold. It combines the metabolic stability and lipophilicity of the dihydrobenzofuran core with the distinct vector properties and basicity of the azetidine ring.

This guide provides a comprehensive technical analysis of this compound's physicochemical properties. It is designed to assist medicinal chemists and formulation scientists in evaluating its suitability as a lead series intermediate or a CNS-penetrant pharmacophore.

Structural Identity & Stereochemistry[1]

Before analyzing properties, we must define the structural architecture that dictates them.

  • IUPAC Name: 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.26 g/mol

  • Core Connectivity: An azetidine ring linked at the C3 position via a methylene-ether spacer to the C2 position of a 2,3-dihydrobenzofuran moiety.

Critical Stereochemical Consideration

The C2 position of the dihydrobenzofuran ring is a chiral center. Consequently, this molecule exists as two enantiomers:

  • (R)-3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

  • (S)-3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Impact: Physicochemical properties like pKa and solubility are identical for enantiomers in an achiral environment. However, biological activity and interactions with chiral excipients (e.g., cyclodextrins) will differ significantly.

Physicochemical Properties Matrix

The following data synthesizes predicted values based on high-fidelity QSAR models and comparative analysis of structural analogs (e.g., 3-methoxyazetidine and dihydrobenzofuran derivatives).

Table 1: Key Physicochemical Parameters
ParameterValue / RangeTechnical Insight
pKa (Basic) 10.2 – 10.8 Attributed to the azetidine secondary amine. High basicity implies it exists predominantly as a cation at physiological pH (7.4).
LogP 1.6 – 1.9 Moderate lipophilicity. The ether linkage and azetidine polarity balance the lipophilic dihydrobenzofuran core.
LogD (pH 7.4) -1.2 to -0.8 At pH 7.4, the ionization of the amine significantly reduces the distribution coefficient, enhancing aqueous solubility.
TPSA ~21 Ų Topological Polar Surface Area is low, suggesting excellent potential for Blood-Brain Barrier (BBB) permeability.
H-Bond Donors 1 The secondary amine (NH).
H-Bond Acceptors 3 The amine N, the ether O, and the furan ring O.
Rotatable Bonds 3 Allows for conformational adjustments in binding pockets without excessive entropic penalty.

Detailed Property Analysis & Causality

Basicity and Ionization (pKa)

The azetidine ring is a strained, four-membered heterocycle. Unlike pyrrolidine (pKa ~11.3), the electron-withdrawing inductive effect of the ether oxygen at the 3-position lowers the pKa of the nitrogen slightly.

  • Implication: At pH 7.4, >99.9% of the compound is protonated. This is critical for lysosomal trapping and solubility but may require optimization for passive permeability.

Solubility Profile
  • Free Base: Likely a viscous oil or low-melting solid with low aqueous solubility.

  • Salt Forms (HCl/Fumarate): The high pKa ensures robust salt formation. The Hydrochloride (HCl) salt is expected to be a crystalline solid with high aqueous solubility (>10 mg/mL), making it ideal for early-stage formulations.

Stability Risks
  • Oxidative Liability: The benzylic-like position at C2 of the dihydrobenzofuran is susceptible to CYP450-mediated oxidation (hydroxylation).

  • Ether Cleavage: The ether linkage is generally stable, but harsh acidic conditions combined with high heat could lead to hydrolysis.

  • Azetidine Ring Opening: While kinetically stable, the ring strain (~26 kcal/mol) makes the azetidine susceptible to nucleophilic attack if the nitrogen is quaternized or activated.

Experimental Protocols (Self-Validating Systems)

To confirm the theoretical values above, use the following industry-standard protocols.

Protocol A: Potentiometric pKa Determination

This method avoids UV-active interference and provides high precision.

  • Preparation: Dissolve 1-2 mg of the compound (HCl salt) in 20 mL of degassed water/methanol (if needed for solubility) mixture at 25°C.

  • Titrant: Standardized 0.1 M KOH.

  • Execution: Perform a titration from pH 2.0 to pH 12.0 under inert gas (Argon) blanket to prevent carbonate formation.

  • Validation: The Bjerrum plot should show a single inflection point corresponding to the amine deprotonation.

  • Calculation: Use the Henderson-Hasselbalch equation to derive pKa.

Protocol B: Shake-Flask LogD (pH 7.4)

Essential for understanding distribution at physiological pH.

  • Phases: Prepare 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in the buffer phase (concentration ~100 µM). Add equal volume of octanol phase.

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm) or LC-MS.

  • Calculation:

    
    .
    
  • Control: Run a reference standard (e.g., Propranolol) in parallel.

Visualization of Physicochemical Workflow

The following diagram illustrates the logical flow for characterizing this scaffold, from synthesis to lead optimization.

PhysicochemicalWorkflow Start Compound Synthesis (Racemic or Enantiopure) Check1 Purity Check (LC-MS / NMR) Start->Check1 Branch1 Chiral Separation? Check1->Branch1 Enantiomers Isolate (R) & (S) Enantiomers Branch1->Enantiomers Yes (Preferred) Racemate Proceed as Racemate Branch1->Racemate No (Screening) PropTest Physicochemical Profiling Enantiomers->PropTest Racemate->PropTest Exp_pKa pKa Determination (Potentiometry) PropTest->Exp_pKa Exp_LogD LogD (pH 7.4) (Shake Flask) PropTest->Exp_LogD Exp_Sol Thermodynamic Solubility (pH 1.2, 7.4) PropTest->Exp_Sol Decision Data Evaluation Exp_pKa->Decision Exp_LogD->Decision Exp_Sol->Decision Outcome1 Lead Optimization (Modify Azetidine N) Decision->Outcome1 Low Permeability Outcome2 Formulation Strategy (Salt Selection) Decision->Outcome2 High Solubility

Caption: Workflow for the structural and physicochemical validation of the azetidine-dihydrobenzofuran scaffold.

Strategic Application in Drug Discovery

This scaffold is particularly relevant for CNS targets (e.g., Monoamine transporters, Sigma receptors) due to the "Azetidine Switch."

  • The Azetidine Switch: Replacing a piperidine or pyrrolidine ring with an azetidine often lowers lipophilicity (LogP) and reduces the volume of the basic center, potentially improving metabolic stability without sacrificing potency [1].

  • Vector Positioning: The ether linker provides rotational freedom, allowing the dihydrobenzofuran (aromatic/hydrophobic interaction) and the azetidine (ionic interaction) to adopt an optimal binding conformation.

References
  • Lowe, D. (2016). Azetidines in Medicinal Chemistry. In the Pipeline. Science Translational Medicine. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard text for pKa and LogP protocols). [Link]

  • PubChem Compound Summary. (2024). 3-Methoxyazetidine (Analog Reference).[1] National Center for Biotechnology Information. [Link]

Sources

Exploratory

Therapeutic Potential of Dihydrobenzofuran Azetidine Derivatives: A Technical Deep Dive

Topic: Therapeutic Potential of Dihydrobenzofuran Azetidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Convergence of T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of Dihydrobenzofuran Azetidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Convergence of Two Privileged Scaffolds

The fusion of dihydrobenzofuran and azetidine moieties represents a sophisticated strategy in modern medicinal chemistry, primarily aimed at optimizing central nervous system (CNS) penetration and modulating G-protein-coupled receptors (GPCRs).

This guide analyzes the structural synergy between the lipophilic, antioxidant-capable dihydrobenzofuran core and the rigid, metabolically stable azetidine ring. While the dihydrobenzofuran system serves as a robust hydrophobic anchor mimicking natural neolignans, the azetidine ring—specifically functionalized as an amino acid—acts as a bioisostere for phosphate groups. This combination has culminated in the development of Siponimod (BAF312) , a selective Sphingosine-1-Phosphate (S1P) receptor modulator approved for Secondary Progressive Multiple Sclerosis (SPMS).

Structural Rationale & Medicinal Chemistry[1][2][3][4][5][6]

The Dihydrobenzofuran Anchor

The 2,3-dihydrobenzofuran scaffold is a reduced form of benzofuran. Unlike its aromatic counterpart, the dihydro- form introduces a degree of non-planarity and specific vectors for substitution that are critical for binding pockets requiring "deep" hydrophobic interactions.

  • Role: Provides the necessary lipophilicity (LogP modulation) to cross the Blood-Brain Barrier (BBB).

  • Causality: In S1P modulators, this ring mimics the alkyl chain of the endogenous ligand (sphingosine) but with reduced flexibility, lowering the entropic penalty of binding.

The Azetidine Advantage

Azetidine, a four-membered nitrogen heterocycle, is increasingly utilized to replace larger rings like pyrrolidine or piperidine.

  • Metabolic Stability: The high ring strain (approx. 26 kcal/mol) paradoxically renders the ring less susceptible to oxidative metabolism compared to flexible alkyl amines.

  • Bioisosterism: In Siponimod, azetidine-3-carboxylic acid serves as a zwitterionic headgroup. It mimics the phosphate head of sphingosine-1-phosphate (S1P) but lacks the hydrolytic instability of a phosphate ester.

  • Rigidity: It orients the carboxylic acid and the amine in a precise vector, enhancing selectivity for S1P1 and S1P5 subtypes over S1P3 (associated with bradycardia).

Therapeutic Case Study: Siponimod (BAF312)

Mechanism of Action: Functional Antagonism

Siponimod acts as a high-affinity agonist at S1P1 and S1P5 receptors. However, its therapeutic effect stems from functional antagonism .

  • Binding: Siponimod binds to S1P1 on lymphocytes.[1]

  • Internalization: The receptor-ligand complex is rapidly internalized via β-arrestin recruitment.

  • Degradation/Sequestration: The receptor is ubiquitinated and degraded, rendering the lymphocyte unresponsive to the S1P gradient required for egress from lymph nodes.

  • Result: Lymphocytes are sequestered in lymphoid tissues, reducing autoimmune attack on the CNS myelin.

Neuroprotection via S1P5

Unlike first-generation modulators (e.g., Fingolimod), Siponimod penetrates the CNS and binds S1P5 on oligodendrocytes and astrocytes, promoting remyelination and reducing astrogliosis.

Signaling Pathway Visualization

S1P_Pathway Siponimod Siponimod (BAF312) S1P1 S1P1 Receptor (Lymphocyte Surface) Siponimod->S1P1 Bind (Agonist) S1P5 S1P5 Receptor (Oligodendrocytes) Siponimod->S1P5 Bind (Agonist) BetaArrestin β-Arrestin Recruitment S1P1->BetaArrestin Activation Remyelination Pro-Survival/Remyelination Signal S1P5->Remyelination Direct CNS Effect Internalization Receptor Internalization (Endocytosis) BetaArrestin->Internalization Degradation Ubiquitination & Degradation Internalization->Degradation LymphSequestration Lymphocyte Sequestration (Lymph Nodes) Degradation->LymphSequestration Loss of Surface Receptor

Figure 1: Dual mechanism of action showing functional antagonism at S1P1 (peripheral) and agonism at S1P5 (central).

Quantitative Data Summary

The following data highlights the selectivity profile that distinguishes dihydrobenzofuran azetidine derivatives from earlier generations.

ParameterValueNote
S1P1 EC50 0.39 nMHigh potency agonist
S1P5 EC50 0.98 nMNeuroprotective target
S1P3 EC50 > 1000 nM>1000-fold selectivity (avoids bradycardia)
S1P2/4 EC50 > 10,000 nMMinimal off-target effects
Half-life (t1/2) ~30 hoursAllows once-daily dosing
Bioavailability ~84%Excellent oral absorption

Experimental Protocols

Protocol A: Synthesis of Siponimod Precursor (Reductive Amination)

Context: This protocol describes the critical coupling of the dihydrobenzofuran-containing aldehyde with the azetidine moiety. This is a convergent synthesis strategy.

Reagents:

  • Aldehyde Intermediate: 1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)aldehyde[2][3][4]

  • Amine: Azetidine-3-carboxylic acid[5][1][2][3][4][6][7][8]

  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN)

  • Solvent: Methanol (MeOH) / Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 1.0 eq of the aldehyde intermediate and 2.0 eq of azetidine-3-carboxylic acid in anhydrous MeOH.

    • Add catalytic AcOH (approx. 1-2 drops) to adjust pH to ~5–6.

    • Scientific Logic:[7][8] Slightly acidic conditions catalyze the formation of the iminium ion intermediate without protonating the amine to the point of deactivation.

    • Stir at 45°C for 2 hours. Monitor consumption of aldehyde by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH3CN (3.0 eq) portion-wise over 20 minutes.

    • Safety Note: NaBH3CN generates HCN gas in strong acid; ensure proper ventilation. It is preferred over NaBH4 because it selectively reduces the iminium ion over the aldehyde/ketone.

  • Work-up:

    • Allow to warm to room temperature and stir for 1 hour.

    • Quench with water.[8] Adjust pH to 7.

    • Extract with Ethyl Acetate (EtOAc) x 3.

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Purify via crystallization from Ethanol/Heptane or reverse-phase HPLC (C18 column, Water/Acetonitrile gradient) to yield the zwitterionic product.

Protocol B: GTPγS Binding Assay (In Vitro Potency)

Context: To verify the agonistic activity of the synthesized derivative on S1P receptors.[1]

  • Membrane Preparation: Use CHO cells stably expressing human S1P1 or S1P5. Homogenize cells in ice-cold HEPES buffer containing protease inhibitors.

  • Incubation:

    • Mix 10 µg membrane protein with test compound (10^-11 to 10^-5 M) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 0.1% fatty-acid-free BSA).

    • Add [35S]GTPγS (approx. 0.1 nM).

    • Scientific Logic:[7][8][9] GTPγS is a non-hydrolyzable analog of GTP. Agonist binding catalyzes the exchange of GDP for [35S]GTPγS on the G-alpha subunit.

  • Termination: Incubate for 60 min at room temperature. Terminate by rapid filtration through GF/B glass fiber filters.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate EC50 using non-linear regression (4-parameter logistic fit).

Synthesis Workflow Visualization

Synthesis_Workflow Aldehyde Dihydrobenzofuran Aldehyde Intermediate Imine Iminium Ion Formation (MeOH, AcOH, 45°C) Aldehyde->Imine Azetidine Azetidine-3-carboxylic Acid Azetidine->Imine Reduction Reductive Amination (NaBH3CN, 0°C) Imine->Reduction Crude Crude Product Reduction->Crude Purification Crystallization (EtOH/Heptane) Crude->Purification Final Siponimod (BAF312) Purification->Final

Figure 2: Convergent synthesis route highlighting the critical reductive amination step.

References

  • Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. ACS Medicinal Chemistry Letters, 4(3), 333–337. Link

  • Gergely, P., et al. (2012). The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate. British Journal of Pharmacology, 167(5), 1035–1047. Link

  • Novartis AG. (2015).[10] Siponimod and processes for its preparation.[5][1][4][7][8][10] U.S. Patent No.[5][10] 8,975,239.[10] Washington, DC: U.S. Patent and Trademark Office. Link

  • Behrangi, N., et al. (2019). Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action. Cells, 8(1), 24. Link

  • Lier, S., et al. (2022). Azetidines in Drug Discovery: A Versatile Scaffold. Journal of Medicinal Chemistry. (General reference for Azetidine properties).[11]

Sources

Foundational

Molecular weight and formula of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

This technical guide provides an in-depth profiling of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine , a specific heterocyclic ether scaffold with significant potential in medicinal chemistry, particularly for CNS-tar...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth profiling of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine , a specific heterocyclic ether scaffold with significant potential in medicinal chemistry, particularly for CNS-targeted drug discovery.

Executive Summary

3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine is a bicyclic ether-amine scaffold characterized by a


  molecular formula. It functions as a high-value intermediate in Fragment-Based Drug Discovery (FBDD), combining the metabolic stability of the dihydrobenzofuran core with the favorable physicochemical properties of the azetidine ring (low lipophilicity, high metabolic stability, and rigid vector orientation). This guide details its molecular properties, synthetic pathways, and utility as a pharmacophore.[1]

Part 1: Molecular Identity & Physicochemical Profiling

Structural Definition

The molecule consists of an azetidine ring substituted at the 3-position with a methoxy linker, which is further capped by a 2,3-dihydrobenzofuran-2-yl group.

  • Systematic Name: 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.25 g/mol

  • Exact Mass: 205.1103 Da

  • Chirality: The C2 position of the dihydrobenzofuran ring is a stereogenic center. The compound exists as an enantiomeric pair (

    
    ) unless chirally resolved.
    
Quantitative Data Summary
PropertyValueNote
Formula

Confirmed via atomic summation
Mol. Weight 205.25 g/mol Average mass
Exact Mass 205.1103 DaMonoisotopic
H-Bond Donors 1Azetidine NH (if unprotected)
H-Bond Acceptors 3Ether O, Furan O, Azetidine N
cLogP (Pred.) ~1.8 - 2.2Favorable for CNS penetration
TPSA ~30-40 ŲHigh membrane permeability
pKa (Base) ~10.5Azetidine secondary amine

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The synthesis of this ether scaffold is best approached via convergent synthesis , connecting the activated azetidine core with the dihydrobenzofuran moiety.

Primary Disconnection: The Ether Linkage (


).
  • Fragment A: Azetidin-3-ol (Nucleophile)

  • Fragment B: (2,3-Dihydrobenzofuran-2-yl)methyl electrophile (e.g., Halide or Tosylate).

Synthesis Workflow (Diagram)

The following Graphviz diagram illustrates the two primary synthetic routes: Williamson Ether Synthesis (Route A) and Mitsunobu Coupling (Route B).

SynthesisPathways Start1 2,3-Dihydrobenzofuran-2-carboxylic acid Inter1 (2,3-Dihydrobenzofuran-2-yl)methanol Start1->Inter1 Reduction (LiAlH4) Inter2 Electrophile Activation (Tosylate/Halide) Inter1->Inter2 TsCl, Pyridine or PBr3 Product_Prot N-Boc-Protected Intermediate Inter1->Product_Prot Inter2->Product_Prot Start2 N-Boc-Azetidin-3-ol Start2->Product_Prot Route A: NaH, DMF + Inter2 (SN2) Start2->Product_Prot Route B: DIAD, PPh3 + Inter1 (Mitsunobu) Final 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine Product_Prot->Final Deprotection (TFA/DCM)

Figure 1: Convergent synthetic pathways utilizing N-Boc-azetidin-3-ol and dihydrobenzofuran derivatives.

Detailed Protocol (Route A: Alkylation)

This protocol assumes the use of N-protected azetidine to prevent side reactions.

  • Activation of Dihydrobenzofuran:

    • React (2,3-dihydrobenzofuran-2-yl)methanol with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C to generate the tosylate leaving group.

  • Nucleophilic Displacement:

    • Dissolve N-Boc-azetidin-3-ol (1.0 eq) in anhydrous DMF.

    • Add Sodium Hydride (NaH, 60% disp., 1.2 eq) at 0°C under

      
      . Stir for 30 min to form the alkoxide.
      
    • Add the tosylate intermediate (1.1 eq) dropwise.

    • Heat to 60-80°C for 4-6 hours. Monitor via TLC/LCMS.

  • Deprotection:

    • Treat the isolated intermediate with TFA/DCM (1:4 v/v) at room temperature for 1 hour to remove the Boc group.

    • Neutralize with

      
       and extract to yield the free amine.
      

Part 3: Analytical Characterization

To validate the identity of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine , the following spectral signatures are diagnostic.

NMR Spectroscopy ( , 400 MHz, )
  • Azetidine Ring: Two multiplets around

    
     3.5–4.0 ppm (4H, ring 
    
    
    
    ) and a quintet/multiplet at
    
    
    4.2–4.5 ppm (1H, methine
    
    
    ).
  • Linker: A doublet at

    
     3.6–3.8 ppm (
    
    
    
    ), showing diastereotopic splitting due to the adjacent chiral center.
  • Dihydrobenzofuran:

    • Multiplet at

      
       4.8–5.0 ppm (1H, C2-H).
      
    • Multiplets at

      
       3.0 and 3.3 ppm (2H, C3-H, diastereotopic).
      
    • Aromatic region

      
       6.7–7.2 ppm (4H).
      
Mass Spectrometry[1]
  • ESI-MS:

    
    .
    
  • Fragmentation: Expect loss of the azetidine ring or cleavage at the ether bond, generating characteristic tropylium-like ions from the benzofuran core.

Part 4: Applications in Drug Discovery[2][3]

This scaffold is particularly relevant for:

  • Proline Mimicry: The azetidine ring acts as a rigidified, lower-molecular-weight surrogate for proline or piperidine, often improving metabolic stability and reducing lipophilicity (LipE).

  • CNS Targets: The dihydrobenzofuran moiety is a "privileged structure" found in melatonin receptor agonists (e.g., Ramelteon) and serotonin modulators. The azetidine ether linkage provides a novel vector for exploring new chemical space around these receptors.

  • Solubility Enhancement: The basic azetidine nitrogen (

    
    ) ensures high solubility at physiological pH compared to all-carbon analogs.
    
Pharmacophore Mapping (Diagram)

Pharmacophore Core Azetidine Nitrogen (Cationic Center) Linker Ether Oxygen (H-Bond Acceptor) Core->Linker 3-position vector Target GPCR / Ion Channel Binding Pocket Core->Target Ionic Interaction Scaffold Dihydrobenzofuran (Lipophilic/Aromatic) Linker->Scaffold Flexible tether Scaffold->Target Pi-Stacking

Figure 2: Pharmacophore interactions of the scaffold within a theoretical binding pocket.

References

  • Lowe, J. A., et al. (2014). Azetidines in Medicinal Chemistry. Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Isosteres. Angewandte Chemie International Edition. Link

  • ChemScene. (2024). Product Analog: 3-((5-Bromofuran-2-yl)methoxy)azetidine (CAS 1338984-62-5).[2] Link

  • PubChem. (2024). Compound Summary: 3-(Dibenzo[b,d]furan-2-yl)azetidine.[3] Link

Sources

Exploratory

Technical Guide: Drug Discovery Applications for Dihydrobenzofuran-Substituted Azetidines

Executive Summary The integration of dihydrobenzofuran (DHBF) pharmacophores with azetidine cores represents a high-value structural tactic in modern drug design. This hybrid architecture addresses a specific "optimizati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of dihydrobenzofuran (DHBF) pharmacophores with azetidine cores represents a high-value structural tactic in modern drug design. This hybrid architecture addresses a specific "optimization valley" often encountered in late-stage lead discovery: the need to reduce lipophilicity (


) and improve metabolic stability without sacrificing potency.

While the dihydrobenzofuran moiety acts as a privileged scaffold for hydrogen bond acceptance and


-stacking (often mimicking indole or benzofuran with improved solubility), the azetidine ring serves as a superior bioisostere to pyrrolidine or piperidine. It offers increased 

character (Fsp3), reduced basicity, and a constrained vector for substituent display. This guide details the structural rationale, synthetic pathways, and validated applications of this scaffold in GPCR and Integrin inhibitor programs.

Structural Architecture & Rationale

The Azetidine Advantage

In medicinal chemistry, the shift from 5- and 6-membered rings (pyrrolidines/piperidines) to the 4-membered azetidine is a strategic move to modulate physicochemical properties.

  • Lipophilicity Modulation: Azetidines typically lower

    
     by 0.5–1.0 units compared to their piperidine analogs due to the reduced carbon count and altered solvation shell.
    
  • Basicity Tuning: The

    
     of the azetidine nitrogen is generally 1–2 units lower than that of pyrrolidine/piperidine (approx. 8.5 vs. 10.5). This reduces lysosomal trapping and improves passive permeability (PAMPA) for CNS and intracellular targets.
    
  • Metabolic Stability: The high ring strain (

    
    26 kcal/mol) paradoxically imparts metabolic resistance to oxidative metabolism at the 
    
    
    
    -carbon, a common clearance liability in larger saturated heterocycles.
The Dihydrobenzofuran (DHBF) Anchor

The 2,3-dihydrobenzofuran system serves as a robust "head group" or linker. Unlike the planar benzofuran, the DHBF ring possesses a "puckered" C2-C3 bond, introducing subtle 3D-dimensionality that can improve selectivity in tight binding pockets (e.g., Kinases, GPCRs).

Synergistic Pharmacophore

When linked—typically via an amine or amide bond—the DHBF-Azetidine motif creates a "dumbbell" or "L-shaped" topology ideal for spanning hydrophobic channels in receptors like CB1 or Integrin


 .

Synthetic Methodologies

The construction of these hybrids typically follows a Convergent Modular Assembly . The high ring strain of azetidine requires that it be introduced late in the synthesis or carefully protected.

Validated Synthetic Pathways

The two primary routes for coupling the DHBF core to the azetidine are Reductive Amination (for amine-linked scaffolds) and Amide Coupling (for carboxamide scaffolds).

Graphviz Diagram 1: Retrosynthetic Analysis

The following diagram illustrates the modular disconnection of the scaffold.

Retrosynthesis cluster_logic Key Synthetic Logic Target Target: DHBF-Azetidine Hybrid Disconnection1 Route A: Reductive Amination Target->Disconnection1 C-N Bond Break Disconnection2 Route B: Amide Coupling Target->Disconnection2 Amide Bond Break DHBF_Aldehyde DHBF-Carbaldehyde (Head Group) Disconnection1->DHBF_Aldehyde Azetidine_Amine Azetidine Free Amine (Core) Disconnection1->Azetidine_Amine Disconnection2->Azetidine_Amine DHBF_Acid DHBF-Carboxylic Acid Disconnection2->DHBF_Acid Logic1 1. Azetidine N-protection is critical prior to coupling. Logic2 2. DHBF C5/C7 positions are preferred vectors.

Caption: Retrosynthetic disconnection showing the two primary convergent routes: Reductive Amination (Route A) and Amide Coupling (Route B).

Medicinal Chemistry Applications

Case Study A: Integrin Inhibitors

In the optimization of RGD-mimetic integrin inhibitors, a key challenge is achieving oral bioavailability. A seminal study by GSK demonstrated the utility of replacing a piperidine linker with an azetidine-dihydrobenzofuran motif.

  • Mechanism: The DHBF oxygen acts as a weak H-bond acceptor, while the azetidine rigidifies the distance between the basic nitrogen (binding to the aspartate residue) and the aromatic core.

  • Outcome: The (S)-enantiomer of the azetidine-DHBF hybrid maintained nanomolar potency (

    
     nM) while significantly improving permeability (
    
    
    
    ) compared to the flexible propyl-amine analogs.
Case Study B: CB1 Receptor Antagonists

For CNS targets like the Cannabinoid Receptor 1 (CB1), lipophilicity is a double-edged sword. High lipophilicity aids blood-brain barrier (BBB) penetration but increases non-specific binding.

  • Application: Substituted azetidine-1-carboxamides linked to dihydrobenzofuran (specifically at the 5-position) have been patented as potent CB1 antagonists.

  • Logic: The azetidine ring lowers the

    
     sufficiently to reduce peripheral accumulation in adipose tissue (a common issue with rimonabant analogs) while maintaining central efficacy.
    

Experimental Protocol: Lead Optimization Workflow

Objective: To optimize a lead compound by installing the DHBF-Azetidine scaffold to improve metabolic stability (


).
Synthesis of (S)-3-amino-azetidine-DHBF Hybrid

Reagents: 2,3-dihydrobenzofuran-5-carbaldehyde, (S)-3-aminoazetidine-1-carboxylate (protected),


, DCM, TFA.
  • Imine Formation: Dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) and tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq) in anhydrous DCM. Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add sodium triacetoxyborohydride (

    
    ) (1.5 eq) portion-wise. Warm to RT and stir for 12 hours. Checkpoint: Monitor disappearance of aldehyde via TLC/LCMS.
    
  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ). Dry organic layer over
    
    
    and concentrate.
  • Deprotection: Redissolve crude in DCM/TFA (4:1). Stir for 1 hour to remove the Boc group. Concentrate to yield the free amine salt.

  • Coupling: React the exposed azetidine nitrogen with the desired "tail" acid using HATU/DIPEA conditions to complete the lead molecule.

Biological Validation Cascade

Once synthesized, compounds must undergo a specific testing hierarchy to validate the scaffold's benefits.

Graphviz Diagram 2: Screening Cascade

Cascade Start Compound Library (DHBF-Azetidines) Tier1 Tier 1: Physicochem (Solubility, LogD) Start->Tier1 Tier2 Tier 2: In Vitro ADME (Microsomal Stability, PAMPA) Tier1->Tier2 Sol > 50µM Tier3 Tier 3: Potency (Target Binding IC50) Tier2->Tier3 CL_int < 20 µL/min/mg Decision Go/No-Go Decision Tier3->Decision Potency < 100nM Decision->Start Fail (Re-design) InVivo In Vivo PK (Rat/Mouse) Decision->InVivo Pass

Caption: Hierarchical screening cascade prioritizing physicochemical properties early to validate the scaffold's utility before potency testing.

Quantitative Data Summary

The table below summarizes the typical property shifts observed when transitioning from a standard piperidine linker to a DHBF-Azetidine linker (based on aggregated SAR data from Integrin and GPCR programs).

PropertyPiperidine-Aryl (Baseline)Azetidine-DHBF (Optimized)Impact
Molecular Weight ~350 Da~335 DaSlight Reduction
cLogP 3.5 – 4.22.5 – 3.2Significant Improvement
pKa (Basic N) ~10.5~8.5Reduced Lysosomal Trapping
Fsp3 (Fraction) 0.300.45Improved Solubility
Microsomal CL HighLow/MediumMetabolic Stability (Steric/Electronic)

References

  • GSK Integrin Research: Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors. Journal of Medicinal Chemistry. Link

  • CB1 Receptor Patents: Azetidinecarboxamide derivatives and their use in the treatment of CB1 receptor mediated disorders.[1] WO2004096763A1. Link

  • Azetidine Bioisosteres: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif. BenchChem.[2] Link

  • DHBF Applications: Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors. European Journal of Medicinal Chemistry.[3] Link

  • General Synthesis: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.[4] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Executive Summary & Strategic Rationale The compound 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine (CAS: 1521742-34-6) is a highly versatile building block in modern medicinal chemistry. The incorporation of 3-alkoxya...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine (CAS: 1521742-34-6) is a highly versatile building block in modern medicinal chemistry. The incorporation of 3-alkoxyazetidines into drug scaffolds is a proven strategy to modulate critical physicochemical properties—such as enhancing aqueous solubility, lowering lipophilicity (LogP), and improving metabolic stability—while serving as a bioisostere for larger, more lipophilic rings[1]. Furthermore, the 2,3-dihydrobenzofuran moiety is a privileged pharmacophore frequently utilized in CNS-penetrant therapeutics, including positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGluR4)[2].

This application note details a highly optimized, self-validating three-step synthetic protocol to yield the target compound as a stable trifluoroacetate (TFA) salt.

Retrosynthetic Analysis & Mechanistic Design

The core synthetic challenge lies in forging the ether linkage between the highly strained azetidine ring and the dihydrobenzofuran system[3].

Causality in Reaction Design: A direct nucleophilic substitution using an azetidinyl halide (e.g., 3-iodoazetidine) is prone to base-mediated elimination and ring-opening side reactions. To circumvent this, we employ a classical Williamson Ether Synthesis [4]. By utilizing the primary alcohol (2,3-dihydrobenzofuran-2-yl)methanol as the electrophile (via mesylation) and the secondary alcohol 1-Boc-3-hydroxyazetidine as the nucleophile, we minimize steric hindrance. Sodium hydride (NaH) in N,N-Dimethylformamide (DMF) is selected to irreversibly deprotonate the azetidinol; DMF strongly solvates the sodium cation, leaving the alkoxide "naked" and highly reactive for the subsequent SN2 displacement.

G A Primary Alcohol (2,3-Dihydrobenzofuran -2-yl)methanol B Mesylation MsCl, Et3N, DCM 0 °C to RT A->B C Mesylate Intermediate B->C D Etherification 1-Boc-3-hydroxyazetidine NaH, DMF, 60 °C C->D E Boc-Protected Azetidine Ether D->E F Deprotection TFA, DCM, RT E->F G Final Product (TFA Salt) F->G

Synthetic workflow for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine.

Materials & Reagents

Reagent / MaterialRoleEquivalentsNotes
(2,3-Dihydrobenzofuran-2-yl)methanol Starting Material1.0 eqCommercially available
Methanesulfonyl chloride (MsCl) Activating Agent1.2 eqHighly corrosive; handle in fume hood
Triethylamine (Et₃N) Base (Step 1)1.5 eqScavenges HCl byproduct
1-Boc-3-hydroxyazetidine Nucleophile1.1 eqBoc group prevents N-alkylation[4]
Sodium Hydride (NaH, 60% in oil) Strong Base (Step 2)1.5 eqIrreversible deprotonation
Trifluoroacetic acid (TFA) Deprotecting Agent10.0 eqCleaves Boc group quantitatively
DCM / DMF (Anhydrous) SolventsN/AMust be strictly anhydrous

Step-by-Step Experimental Protocols

Step 1: Synthesis of (2,3-Dihydrobenzofuran-2-yl)methyl methanesulfonate

Objective: Convert the primary hydroxyl group into an excellent leaving group without utilizing harsh acidic halogenation conditions that could cleave the benzofuran ether.

  • Initiation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (2,3-dihydrobenzofuran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq) in one portion, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq) over 10 minutes.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2 hours.

  • Validation & Workup: Monitor reaction completion via TLC (Hexanes/EtOAc 7:3; KMnO₄ stain). Quench the reaction with ice-cold water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude mesylate is typically used immediately in the next step to prevent degradation.

Step 2: Williamson Etherification

Objective: Forge the ether linkage via an SN2 mechanism.

Mechanism N1 1-Boc-3-hydroxyazetidine + NaH N2 Alkoxide Formation (H2 gas evolution) N1->N2 Deprotonation N3 SN2 Displacement at Mesylate Carbon N2->N3 Nucleophilic Attack N4 Ether Linkage Formation + NaMs byproduct N3->N4 Leaving Group Expulsion

Mechanistic pathway of the Williamson etherification step.

  • Alkoxide Generation: In a separate oven-dried flask under N₂, dissolve 1-Boc-3-hydroxyazetidine (1.1 eq) in anhydrous DMF (0.15 M). Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Dissolve the crude mesylate (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 12 hours. Expert Insight: Heating is required to overcome the steric hindrance of the secondary azetidine alkoxide attacking the neopentyl-like primary carbon of the dihydrobenzofuran system.

  • Workup: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc).

  • Purification: To remove residual DMF, wash the combined organic layers extensively with distilled water (5x) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (gradient 10% to 30% EtOAc in Hexanes) to yield tert-butyl 3-((2,3-dihydrobenzofuran-2-yl)methoxy)azetidine-1-carboxylate.

Step 3: N-Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl protecting group to yield the final functionalized azetidine.

  • Cleavage: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (0.1 M). At room temperature, add TFA (10.0 eq) dropwise.

  • Monitoring: Stir the reaction for 2 hours. Monitor the complete disappearance of the starting material via LC-MS.

  • Isolation: Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate the resulting oil with toluene (3x). Triturate the crude residue with cold diethyl ether to precipitate 3-((2,3-dihydrobenzofuran-2-yl)methoxy)azetidine as a highly pure TFA salt. Expert Insight: Isolating the compound as a TFA salt mitigates the volatility and oxidative instability commonly associated with free-base azetidines.

Analytical & Quantitative Data Summary

The following table summarizes the expected analytical profiles for the intermediates and the final product to ensure self-validation at each stage of the protocol.

Compound StageExpected AppearanceLC-MS (ESI+) m/zKey ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
Mesylate Intermediate Pale yellow oil229.0 [M+H]⁺ (weak)δ 4.35 (m, 2H, -CH₂-OMs), δ 3.05 (s, 3H, -CH₃)
Boc-Protected Ether Colorless viscous oil328.2 [M+Na]⁺δ 4.30 (m, 1H, azetidine-CH), δ 1.45 (s, 9H, t-Bu)
Final Product (TFA Salt) White to off-white solid206.1[M+H]⁺δ 4.50 (m, 1H, azetidine-CH), δ 4.10-3.90 (m, 4H, azetidine-CH₂)

References

  • Benchchem. 4-(Azetidin-3-yloxy)-3-bromo-benzamide | Benchchem. Benchchem.com.

  • Benchchem. 3-(1-Ethoxyethoxy)oxetane, CAS 85328-36-5 - Benchchem. Benchchem.com.

  • Trauner, F., et al. Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München, 2025.

  • J. Med. Chem. Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. ResearchGate, 2017.

Sources

Application

Scalable Synthesis Routes for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine: Protocols and Mechanistic Insights

Executive Summary The compound 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine (CAS: 1521742-34-6) is a highly valuable structural motif in modern drug discovery. It combines the rigid, lipophilic 2,3-dihydrobenzofuran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine (CAS: 1521742-34-6) is a highly valuable structural motif in modern drug discovery. It combines the rigid, lipophilic 2,3-dihydrobenzofuran scaffold—often utilized in 5-HT receptor agonists and CNS-active agents—with a hydrophilic, sp³-rich azetidine ring. The azetidine moiety serves as a metabolically stable, lower-logP alternative to piperidines and pyrrolidines.

This application note provides a comprehensive, scalable, and self-validating synthetic workflow for this compound. The guide is designed for process chemists and medicinal researchers, emphasizing the causality behind reagent selection, stereoelectronic considerations, and practical scale-up safety.

Retrosynthetic Rationale & Route Selection

The core challenge in synthesizing 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine is the formation of the ether linkage between a strained four-membered ring and a bulky bicyclic system.

Route A (Preferred): Alkylation of Azetidinol This route involves the deprotonation of N-Boc-3-hydroxyazetidine to form an alkoxide, which subsequently attacks a primary electrophile: (2,3-dihydrobenzofuran-2-yl)methyl methanesulfonate.

  • Mechanistic Causality: The primary mesylate is sterically unhindered, making it an excellent substrate for an SN2 displacement[1].

Route B (Avoided): Displacement of Azetidinyl Mesylate Activating the secondary alcohol of the azetidine (e.g., forming N-Boc-3-mesyloxyazetidine) and displacing it with the primary alkoxide of the dihydrobenzofuran is chemically unfavorable.

  • Mechanistic Causality: The secondary carbon on the strained azetidine ring is sterically hindered. Attempting nucleophilic substitution here often leads to competitive E2 elimination or nucleophile-induced ring-expansion/opening side reactions[2].

Therefore, Route A is the strategically sound choice for both milligram-scale discovery and multigram process scale-up.

Synthetic Workflow

The following diagram illustrates the optimized four-step synthetic sequence.

SynthesisWorkflow A 2,3-Dihydrobenzofuran-2-carboxylic acid (Starting Material) B (2,3-Dihydrobenzofuran-2-yl)methanol (Intermediate 1) A->B Step 1: Reduction LiAlH4, THF, 0 °C to RT C (2,3-Dihydrobenzofuran-2-yl)methyl methanesulfonate (Intermediate 2) B->C Step 2: Mesylation MsCl, Et3N, DCM, 0 °C D 1-Boc-3-((2,3-dihydrobenzofuran-2-yl)methoxy)azetidine (Intermediate 3) C->D Step 3: Etherification N-Boc-3-hydroxyazetidine, NaH, DMF E 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine (Final Product) D->E Step 4: Deprotection TFA, DCM, RT

Caption: Four-step synthetic workflow for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine via Route A.

Step-by-Step Experimental Protocols

Step 1: Reduction to (2,3-Dihydrobenzofuran-2-yl)methanol

Why LiAlH₄? Sodium borohydride (NaBH₄) is insufficiently reactive to reduce carboxylic acids directly. Lithium aluminum hydride (LiAlH₄) provides rapid, quantitative reduction to the primary alcohol[1].

  • Preparation: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF (0.5 M) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve 2,3-dihydrobenzofuran-2-carboxylic acid (1.0 equiv) in anhydrous THF and add dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3; UV and KMnO₄ stain).

  • Fieser Workup (Self-Validating Step): Cool the mixture back to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of H₂O.
    • Insight: This specific stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid, preventing the formation of stubborn, unfilterable gelatinous emulsions.

  • Isolation: Filter the salts through a pad of Celite, wash with EtOAc, and concentrate the filtrate in vacuo to yield Intermediate 1 as a pale oil.

Step 2: Activation via Mesylation
  • Preparation: Dissolve Intermediate 1 (1.0 equiv) in anhydrous DCM (0.3 M). Add triethylamine (Et₃N, 1.5 equiv) and cool the solution to 0 °C.

  • Addition: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. The reaction is instantaneous and exothermic.

  • Reaction: Stir at 0 °C for 30 minutes. TLC will show complete consumption of the alcohol.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM. Wash the organic layer with 1M HCl (to remove residual Et₃N), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate to yield Intermediate 2 .

    • Insight: Use the mesylate immediately or store it at -20 °C, as primary benzylic/allylic-type mesylates can be prone to degradation.

Step 3: Williamson Etherification

Why NaH in DMF? Sodium hydride ensures complete, irreversible deprotonation of the azetidinol. DMF is a polar aprotic solvent that strongly solvates the Na⁺ cation, leaving the alkoxide "naked" and highly nucleophilic for the SN2 reaction[2].

  • Alkoxide Formation: Dissolve N-Boc-3-hydroxyazetidine (1.1 equiv) in anhydrous DMF (0.2 M) under argon. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 equiv) portionwise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Dissolve the mesylate Intermediate 2 (1.0 equiv) in a minimal amount of DMF and add it dropwise to the alkoxide solution.

  • Heating: Warm the reaction to 60 °C and stir for 12 hours.

  • Workup: Cool to 0 °C and carefully quench with ice water. Extract extensively with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield Intermediate 3 .

Step 4: Boc Deprotection
  • Reaction: Dissolve Intermediate 3 in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio. Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove volatile TFA. To free-base the amine, dissolve the residue in DCM and wash with saturated aqueous Na₂CO₃ until the aqueous layer pH is >9.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate to yield the final product, 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine .

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters and expected outcomes across different synthesis scales.

Synthesis StepScaleReagent EquivalentsTemp / TimeYield (%)Purity (HPLC)
1. Reduction 5 gLiAlH₄ (1.5 eq)0 °C

RT / 2 h
92%>98%
1. Reduction 50 gLiAlH₄ (1.5 eq)0 °C

RT / 4 h
89%>97%
2. Mesylation 4 gMsCl (1.2 eq), Et₃N (1.5 eq)0 °C / 0.5 h95%>95% (Crude)
3. Etherification 3 gAzetidinol (1.1 eq), NaH (1.5 eq)60 °C / 12 h78%>96%
3. Etherification 30 gAzetidinol (1.1 eq), NaH (1.5 eq)60 °C / 18 h74%>95%
4. Deprotection 2 gTFA (Excess, 20% v/v in DCM)RT / 2 h96%>99%

Safety & Scalability Considerations

  • Hydrogen Gas Evolution: Both Step 1 (LiAlH₄ reduction) and Step 3 (NaH deprotonation) evolve highly flammable hydrogen gas. When scaling beyond 10 grams, these steps must be performed in a well-ventilated fume hood with a continuous argon sweep and a bubbler to monitor gas evolution rates.

  • Exotherm Control: The addition of MsCl in Step 2 is highly exothermic. On a multigram scale, MsCl must be added via a syringe pump over 1–2 hours to maintain the internal temperature below 5 °C, preventing the formation of alkyl chloride byproducts.

  • DMF Removal: On larger scales, removing DMF via rotary evaporation is tedious. The protocol's use of a 5% aqueous LiCl wash is highly effective at partitioning DMF into the aqueous phase, significantly simplifying the purification of Intermediate 3.

References

Sources

Method

Solvent selection for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine reactions

Application Note: Solvent Selection Strategies for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine Functionalization Part 1: Executive Summary & Physicochemical Profile The selection of solvents for 3-((2,3-Dihydrobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine Functionalization

Part 1: Executive Summary & Physicochemical Profile

The selection of solvents for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine (referred to herein as Compound A ) is not merely a matter of solubility; it is a critical control point that dictates reaction kinetics, impurity profiles, and the stability of the strained azetidine ring.

Compound A presents a unique "Janus-faced" solubility profile:

  • The Azetidine Head: A highly polar, basic secondary amine (

    
    ) with significant ring strain (
    
    
    
    ). It is prone to ring-opening polymerization (ROP) under acidic conditions or high thermal stress.
  • The Dihydrobenzofuran Tail: A lipophilic, aromatic bicyclic ether. It drives solubility in non-polar organic solvents but can be susceptible to oxidation at the benzylic position (C3 of the furan ring).

This guide provides a rational, evidence-based framework for solvent selection across three critical workflows: N-Functionalization , Chemical Stability/Storage , and Salt Formation .

Part 2: Solvent Selection Logic (The "Why" and "How")

For N-Functionalization (Alkylation/Acylation)
  • Challenge: The secondary amine is a potent nucleophile, but the azetidine ring is sterically compact. The rate-limiting step in N-alkylation is often the dissolution of the inorganic base (e.g.,

    
    , 
    
    
    
    ).
  • Traditional Approach: DMF or DMSO. Critique: While effective, these high-boiling solvents complicate workup and can retain palladium catalysts in cross-coupling reactions.

  • Recommended Strategy: Use Polar Aprotic Solvents with Lower Boiling Points or Phase Transfer Catalysis (PTC) .

Solvent ClassSpecific SolventSuitabilityMechanistic Rationale
Nitrile Acetonitrile (MeCN)High Excellent dielectric constant (

) promotes

transition states. Azeotropic drying allows water removal.
Green Ether 2-MeTHFMedium-High Biogenic alternative to THF/DCM. Immiscible with water, facilitating simplified aqueous workup.
Amide NMP/DMFLow (Avoid) Difficult to remove. Residual solvent can catalyze azetidine degradation over time.
Chlorinated DCMMedium Good solubility, but nucleophilic attack by the azetidine on DCM can occur upon prolonged standing (quaternization).
For Salt Formation & Crystallization
  • Challenge: Free base azetidines are often viscous oils or low-melting solids. Salt formation is essential for isolation.

  • Selection Rule: The solvent must solubilize the free base but precipitate the salt.

  • Protocol: Dissolve in a polar solvent (EtOH, IPA), then add acid, followed by a non-polar anti-solvent (MTBE, Heptane).

Part 3: Experimental Protocols

Protocol A: Green Solvent N-Alkylation of Compound A

Objective: Attach an alkyl group (R-X) to the azetidine nitrogen while minimizing ring-opening side reactions.

Materials:

  • Compound A (1.0 equiv)[1][2]

  • Alkyl Halide (1.1 equiv)[1]

  • Base:

    
     (micronized, 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step:

  • Dissolution: Charge Compound A into the reactor. Add MeCN (10 volumes relative to mass). Note: MeCN is preferred for polar electrophiles; 2-MeTHF for lipophilic ones.

  • Base Addition: Add micronized

    
    . Crucial: Micronization increases surface area, compensating for the lower solubility of inorganic bases in MeCN compared to DMF.
    
  • Temperature Control: Heat to

    
    . Do not exceed 
    
    
    
    .
    • Why? Azetidines can undergo thermal ring opening or dimerization at high temperatures.

  • Reaction Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the secondary amine peak.

  • Workup:

    • Cool to

      
      .
      
    • Filter off inorganic salts.

    • Concentrate the filtrate.[1] If using 2-MeTHF, wash directly with water (solvent is immiscible).

Protocol B: Oxalate Salt Formation (Purification Step)

Objective: Isolate Compound A as a stable, crystalline solid.

Step-by-Step:

  • Solution Preparation: Dissolve crude Compound A (free base) in Ethyl Acetate (EtOAc) (5 volumes).

  • Acid Addition: Prepare a solution of Oxalic Acid (1.05 equiv) in Acetone (2 volumes). Add this dropwise to the EtOAc solution at room temperature.

  • Nucleation: A white precipitate should form immediately. If oiling occurs, heat the mixture to reflux (

    
    ) to redissolve, then cool slowly to 
    
    
    
    .
  • Anti-Solvent (Optional): If yield is low, add MTBE or Heptane dropwise to drive precipitation.

  • Filtration: Filter the white solid and wash with cold EtOAc/Heptane (1:1).

Part 4: Visualization & Decision Pathways

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Compound A Functionalization ReactionType Define Reaction Type Start->ReactionType N_Funct N-Functionalization (Alkylation/Acylation) ReactionType->N_Funct Salt_Form Salt Formation (Crystallization) ReactionType->Salt_Form SolubilityCheck Is Electrophile Highly Lipophilic? N_Funct->SolubilityCheck SolventChoice Primary Solvent Selection Salt_Form->SolventChoice Use_2MeTHF Use 2-MeTHF (Biphasic Workup) SolubilityCheck->Use_2MeTHF Yes Use_MeCN Use Acetonitrile (MeCN) (Fast Kinetics) SolubilityCheck->Use_MeCN No Use_EtOAc Use EtOAc + Acetone (Oxalate/Fumarate salts) SolventChoice->Use_EtOAc Weak Acid Use_IPA Use IPA + HCl (Hydrochloride salts) SolventChoice->Use_IPA Strong Acid

Caption: Decision tree for selecting the optimal solvent system based on reaction type and electrophile properties.

Part 5: Quantitative Data & Comparison

Table 1: Solvent Performance Screen for N-Benzylation of Compound A (Conditions: 1.0 eq Compound A, 1.1 eq Benzyl Bromide, 2.0 eq Base, 40°C, 4h)

SolventDielectric Const. (

)
Conversion (%)Impurity Profile (Ring Opening)Workup Ease
Acetonitrile 37.598%< 0.5%High (Evaporation)
DMF 36.7>99%1.2%Low (Aq. wash required)
Toluene 2.445%< 0.1%High
2-MeTHF 6.9788%< 0.2%Very High (Direct phase cut)
DCM 8.992%2.5% (Quaternization side-rxn)Medium

References

  • Organic Chemistry Portal. (2024). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Development of Continuous Flow Synthesis of 2-Substituted Azetines. Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Safe and Effective Handling and Storage of Azetidine Derivatives

Introduction: The Azetidine Scaffold - A Duality of Utility and Hazard Azetidines, four-membered nitrogen-containing saturated heterocycles, have become increasingly vital scaffolds in modern medicinal chemistry.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold - A Duality of Utility and Hazard

Azetidines, four-membered nitrogen-containing saturated heterocycles, have become increasingly vital scaffolds in modern medicinal chemistry.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, makes them more stable and easier to handle than their three-membered aziridine counterparts, yet significantly more reactive than five-membered pyrrolidines.[3][4][5] This unique characteristic is a double-edged sword; it provides novel vectors for molecular design and strain-release functionalization, but it also introduces specific handling challenges and potential hazards.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle and store azetidine derivatives. The protocols herein are designed to be self-validating systems, grounded in an understanding of the chemical principles governing these compounds. By explaining the causality behind each procedural step, we aim to foster a culture of safety and precision, ensuring both the integrity of the research and the well-being of the researcher.

Understanding the Inherent Risks of the Azetidine Scaffold

A thorough risk assessment is the foundation of safe laboratory practice. For azetidine derivatives, this begins with understanding their intrinsic chemical and toxicological properties.

Chemical Reactivity and Stability

The reactivity of the azetidine ring is its most defining feature.[5] The parent compound, azetidine, is a highly flammable liquid with a low flash point of -20°C and is sensitive to air and moisture.[6]

  • Ring Strain: The strained C-N and C-C bonds are susceptible to cleavage under various conditions, including reactions with strong acids or nucleophiles, and through certain catalytic processes.[5]

  • Incompatibilities: Azetidine and its derivatives are generally incompatible with strong oxidizing agents and strong acids.[6][7] Violent reactions can occur, presenting a significant hazard.

  • Sensitivity: Many azetidines are sensitive to air and moisture, which can lead to degradation or unwanted side reactions.[6] Some may also be light-sensitive.

  • Thermal Decomposition: When heated or involved in a fire, azetidines can decompose to produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).[6][8]

Toxicological Profile

The toxicological data for every new derivative may not be available; therefore, a cautious approach is mandated. The parent compound, azetidine, is classified as corrosive and can cause severe skin burns and serious eye damage.[6][8][9][10] It is also harmful if swallowed or inhaled.[8]

Core Principle: Unless comprehensive toxicological data for a specific derivative proves otherwise, it must be handled with the assumption that it possesses hazards similar to the parent azetidine scaffold.[11][12]

Core Storage Protocols

Proper storage is critical for maintaining the chemical integrity of azetidine derivatives and ensuring laboratory safety. The primary goals are to prevent degradation, control vapor pressure, and avoid contact with incompatible materials.

General Storage Conditions

Azetidine derivatives should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[6][9][13] Containers must be kept tightly sealed to prevent exposure to air and moisture.[6][14] For particularly sensitive compounds, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended.[15] All containers must be clearly labeled with the full chemical name and appropriate hazard warnings.

Quick Reference Storage Table

The following table summarizes recommended storage conditions. Always consult the supplier's Safety Data Sheet (SDS) for specific recommendations.

Form of Derivative Recommended Temperature Atmosphere Key Considerations
Volatile Liquids 2-8°C[6]Tightly Sealed / Inert GasRefrigeration minimizes vapor pressure and reduces flammability risk.
General Solids Room Temperature or 2-8°CTightly Sealed / DryStore away from moisture; some solids may be hygroscopic.[15]
Air/Moisture Sensitive 2-8°C or as specified[6]Under Inert Gas (Argon/N₂)Must be stored in a desiccator or glove box.
Solutions in Solvent -20°C to -80°C[16]Tightly SealedPrevents solvent evaporation and slows potential degradation.
Protocol: Storage of Air- and Moisture-Sensitive Derivatives
  • Preparation: Transfer the material into a suitable vial, such as a septum-capped vial, inside a glove box or an inert atmosphere glove bag.

  • Sealing: Securely cap the vial. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Secondary Containment: Place the sealed vial inside a larger, labeled, and sealable secondary container (e.g., a small plastic tub with a gasketed lid). Add a desiccant pouch if desired.

  • Labeling: Clearly label both the primary vial and the secondary container with the compound name, date, and "Air & Moisture Sensitive."

  • Storage: Place the container in the appropriate temperature-controlled environment (e.g., a refrigerator or freezer designated for chemicals).

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with azetidine derivatives.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of azetidine derivatives, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[12][17] This is the primary control to prevent inhalation exposure.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[13]

  • Safety Equipment: A safety shower and an eyewash station must be readily accessible and tested regularly.[18][19]

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be selected carefully based on a risk assessment of the specific task.[13]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6] A full face shield worn over safety goggles is required when there is a risk of splashes, such as when transferring liquids or working with reactions under pressure.[11][20][21]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[6][17] Inspect gloves for any signs of damage before use and remove them using the proper technique to avoid skin contact.[6] For highly corrosive or unknown derivatives, consider double-gloving.

  • Body Protection: A flame-retardant lab coat is mandatory.[6] For larger-scale operations (>10g) or tasks with a high splash risk, a chemical-resistant apron or a full-body suit should be worn.[11][20]

  • Respiratory Protection: If engineering controls are inadequate or during emergency situations like a large spill, a NIOSH-approved respirator is required.[11] This could be a full-face respirator with multi-purpose combination cartridges (e.g., Type AXBEK for organic vapors and particulates) or a self-contained breathing apparatus (SCBA) for major emergencies.[6][9]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Level Start Start: Assess Task Scale Scale of Work? Start->Scale Form Physical Form? Scale->Form < 1 gram Scale->Form > 1 gram PPE_Enhanced Enhanced PPE: - Standard PPE - Face Shield - Double Gloves Scale->PPE_Enhanced > 10 grams Aerosol Aerosol/Dust Risk? Form->Aerosol Form->PPE_Enhanced Liquid PPE_Standard Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles Aerosol->PPE_Standard No Aerosol->PPE_Enhanced Yes PPE_Max Maximum PPE: - Chemical Suit - Face Shield - Double Gloves - Respirator PPE_Enhanced->PPE_Max Large Spill / Emergency

Caption: PPE selection decision workflow.

Step-by-Step Experimental Protocols

These protocols integrate safety measures directly into the workflow.

Protocol: Weighing and Transferring Solid Azetidine Derivatives
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Line the work surface with disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, receiving flask).

  • Don PPE: Wear the appropriate PPE as determined by your risk assessment (see section 3.3).

  • Tare Container: Place the receiving flask or container on the analytical balance inside the fume hood and tare it. Causality: Weighing directly into the reaction vessel minimizes transfer steps and potential for loss or spills.

  • Transfer Solid: Carefully use a clean spatula to transfer the solid from the stock bottle to the tared container. Perform this action slowly and deliberately to avoid generating dust.[14]

  • Close Containers: Immediately and tightly close the primary stock bottle. Causality: This minimizes air/moisture exposure for the bulk material and prevents accidental spills.

  • Clean-up: Wipe the spatula clean with a solvent-dampened cloth (collecting the cloth as hazardous waste). Dispose of the weigh boat and any other disposable materials in the designated solid waste container.

  • Doff PPE: Remove gloves and wash hands thoroughly with soap and water.

Protocol: Handling and Dispensing Liquid Azetidine Derivatives
  • Preparation: Work in a chemical fume hood. Ensure secondary containment (e.g., a shallow tray) is in place to contain any potential drips or small spills.

  • Don PPE: Wear standard PPE, including safety goggles and a face shield, due to the increased splash risk with liquids.

  • Grounding: For flammable liquids, ensure the primary container and receiving vessel are grounded and bonded to prevent static discharge, which can be an ignition source.[9][10]

  • Transfer: Use a clean, dry syringe or a cannula for precise, controlled transfer of the liquid. Avoid pouring directly from the bottle if possible, especially for larger volumes.

  • Seal and Store: Immediately reseal the source bottle tightly.[6] Return it to its proper storage location (e.g., the refrigerator).

  • Clean-up: Decontaminate the syringe or cannula with an appropriate solvent, collecting the rinsate as liquid hazardous waste.

  • Doff PPE: Remove gloves and wash hands thoroughly.

Emergency Preparedness and Response

Preparation is key to mitigating the consequences of an accident.

Spill Management

In the event of a spill, immediate and correct action is critical.[11]

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large, flammable, or involves a highly toxic derivative, evacuate the lab and call emergency services/EHS.

    • Remove all ignition sources immediately.[9]

  • Small Spill Cleanup Protocol (if trained and safe to do so):

    • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

    • Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a spill pad.[9][22] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[9][10]

    • Decontaminate the spill surface. For basic amines, a 5% acetic acid solution can be used, followed by a water rinse.[9] Collect all decontamination materials as hazardous waste.

    • Ventilate the area until vapors have dissipated.

Spill Response Decision Tree

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill: - Size? - Location? - Hazard? Spill->Assess SmallSpill Small & Contained (<100 mL, in hood) Assess->SmallSpill Manageable LargeSpill Large or Uncontained (>100 mL, outside hood) Assess->LargeSpill Unmanageable Cleanup Follow Small Spill Cleanup Protocol (Section 5.1) SmallSpill->Cleanup Evacuate Alert Others Evacuate Area Call EHS/Emergency LargeSpill->Evacuate Report Report Incident to Supervisor Cleanup->Report Evacuate->Report

Caption: Decision workflow for responding to a chemical spill.

First Aid for Exposures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding physician.[6]

  • Inhalation: Move the person to fresh air immediately.[6][18] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the compound was ingested).[9][19]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15-30 minutes, preferably under a safety shower.[6][9][22]

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[6][9] Remove contact lenses if present and easy to do.[6]

  • Ingestion: Do NOT induce vomiting.[9][10] Rinse the mouth thoroughly with water.[6][10]

Decontamination and Waste Disposal

Proper disposal is the final step in the safe handling lifecycle of a chemical.

Equipment Decontamination

All glassware and equipment must be decontaminated before being removed from the fume hood. Rinse equipment with a suitable solvent (e.g., ethanol or acetone) three times, collecting all rinsate as hazardous waste. Following the solvent rinse, wash with soap and water.

Hazardous Waste Management Protocol
  • Classification: All unused azetidine derivatives and materials contaminated with them must be treated as hazardous chemical waste.[17]

  • Segregation: Do not mix azetidine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[17]

  • Containerization: Use a dedicated, compatible, and clearly labeled waste container with a secure lid.[17] The label must include "Hazardous Waste" and the full chemical name(s) of the contents.

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[17]

  • Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[11] Never dispose of azetidine derivatives down the drain or in regular trash.[9]

Conclusion

Azetidine derivatives are powerful tools in chemical and pharmaceutical research, but their utility is intrinsically linked to their reactivity. A proactive and educated approach to safety is paramount. By understanding the inherent hazards, implementing robust engineering controls, consistently using the correct PPE, and being prepared for emergencies, researchers can confidently and safely harness the full potential of this important chemical class.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Royal Society of Chemistry. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Sentry Air Systems. Retrieved from [Link]

  • Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (2020, February 4). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00061F. (2021, March 25). Royal Society of Chemistry. Retrieved from [Link]

  • Safe handling of hazardous drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). ACS Publications. Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Chemical Safety Guide, 6th Ed. - ORS. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives | Bioscience, Biotechnology, and Biochemistry | Oxford Academic. (n.d.). Oxford Academic. Retrieved from [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

Using 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine as a chiral building block

Technical Guide: Enantioselective Integration of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine in Medicinal Chemistry Executive Summary: Escaping Flatland In modern drug discovery, the transition from planar, aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Enantioselective Integration of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine in Medicinal Chemistry

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional, sp³-rich architectures is critical for improving physicochemical properties and clinical success rates. 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine represents a high-value chiral building block that synergizes two privileged scaffolds:

  • The Azetidine Ring: A metabolic "hardener" that lowers lipophilicity (LogD) compared to piperidines while maintaining vector alignment.

  • The 2,3-Dihydrobenzofuran Core: A bioisostere for indoles and benzofurans, offering a chiral handle at the C2 position to probe stereospecific binding pockets.

This guide details the protocols for the synthesis, quality control, and application of this moiety, specifically focusing on maintaining enantiomeric purity during the coupling of the aliphatic ether linkage.

Physicochemical Profile & Design Logic

Before integration, it is essential to understand the property shift this fragment imparts to a lead molecule.

PropertyValue (Est.)Impact on Drug Design
Molecular Weight ~219.28 DaLow MW allows significant room for elaboration (Fragment-Based Design).
ClogP 1.8 - 2.1Moderate lipophilicity; ideal for CNS penetration without "grease" penalty.
TPSA ~21 ŲLow polar surface area favors membrane permeability.
Fsp³ Score 0.58High fraction of sp³ carbons improves solubility and target selectivity.
Chirality (R) or (S) at C2Critical for matching protein binding site geometry (e.g., GPCRs, Kinases).

Mechanistic Insight: The ether linkage acts as a flexible hinge, allowing the dihydrobenzofuran headgroup to adopt specific conformations relative to the azetidine vector. This is superior to direct aryl-azetidine fusion, which often results in rigid, planar molecules with poor solubility.

Strategic Synthesis Workflow

The synthesis hinges on the construction of the aliphatic ether bond without racemizing the chiral center at C2 of the dihydrobenzofuran. We utilize a Williamson Ether Synthesis approach where the primary alcohol (dihydrobenzofuran) is activated, rather than the secondary alcohol (azetidine), to minimize elimination side products.

Workflow Diagram (Graphviz)

Synthesis_Workflow Start1 Racemic 2,3-Dihydrobenzofuran -2-carboxylic Acid Resolution Chiral Resolution (Kinetic or Salt) Start1->Resolution Inter1 Enantiopure (S)-Acid Resolution->Inter1 Reduction Reduction (BH3·THF) Inter1->Reduction Alcohol (S)-2-Hydroxymethyl -2,3-dihydrobenzofuran Reduction->Alcohol Activation Tosylation (TsCl, Pyridine) Alcohol->Activation Tosylate Primary Tosylate Intermediate Activation->Tosylate Coupling Ether Coupling (NaH, N-Boc-3-OH-Azetidine) Tosylate->Coupling Protected N-Boc Protected Product Coupling->Protected Deprotection N-Boc Removal (TFA or HCl) Protected->Deprotection Final Final Chiral Building Block Deprotection->Final

Caption: Step-wise enantioselective synthesis pathway avoiding racemization mechanisms.

Detailed Experimental Protocols

Protocol A: Preparation of the Chiral Electrophile

Target: (S)-(2,3-dihydrobenzofuran-2-yl)methyl 4-methylbenzenesulfonate

Context: Direct Mitsunobu coupling between two alcohols can be capricious due to steric hindrance at the azetidine C3 position. Converting the primary alcohol of the dihydrobenzofuran to a tosylate creates a reliable electrophile.

  • Starting Material: Begin with enantiopure (S)-(2,3-dihydrobenzofuran-2-yl)methanol (obtained via resolution of the acid followed by borane reduction).

  • Reaction: Dissolve 1.0 eq of the alcohol in anhydrous DCM (0.2 M).

  • Additives: Add 1.5 eq of Triethylamine (TEA) and 0.1 eq of DMAP (catalyst).

  • Activation: Cool to 0°C. Add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise.

  • Monitoring: Warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the polar alcohol spot.

  • Workup: Quench with water. Wash organics with 1M HCl (to remove amine), then Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂).

    • Critical Quality Attribute (CQA): Ensure no residual TsCl remains, as it will react with the azetidine in the next step.

Protocol B: The Ether Coupling (The Critical Step)

Target: tert-butyl 3-((S)-(2,3-dihydrobenzofuran-2-yl)methoxy)azetidine-1-carboxylate

Safety Note: Sodium Hydride (NaH) releases flammable hydrogen gas. Perform under Argon/Nitrogen.

  • Nucleophile Formation:

    • Dissolve 1.2 eq of N-Boc-3-hydroxyazetidine in anhydrous DMF (0.3 M).

    • Cool to 0°C.[1]

    • Add 1.5 eq of NaH (60% dispersion in oil) carefully.

    • Stir at 0°C for 30 minutes until gas evolution ceases. Why? To ensure complete deprotonation of the secondary alcohol before introducing the electrophile.

  • Coupling:

    • Dissolve 1.0 eq of the Tosylate (from Protocol A) in minimal DMF.

    • Add the Tosylate solution dropwise to the azetidine alkoxide solution at 0°C.

  • Execution:

    • Allow the reaction to warm to Room Temperature (25°C).

    • Heat to 60°C for 4-6 hours. Note: Secondary alcohols are sluggish nucleophiles; mild heating is required, but excessive heat (>80°C) may cause elimination of the tosylate to a styrene-like derivative.

  • Workup:

    • Cool to RT. Carefully quench with saturated NH₄Cl (aq).

    • Extract with EtOAc (3x). Crucial: Wash the organic layer extensively with LiCl (5% aq) or water (5x) to remove DMF, which interferes with chromatography.

  • Yield Expectation: 65-75%.

Protocol C: Deprotection & Salt Formation

Target: 3-((S)-(2,3-dihydrobenzofuran-2-yl)methoxy)azetidine hydrochloride

  • Dissolve the N-Boc intermediate in 1,4-Dioxane (0.1 M).

  • Add 4M HCl in Dioxane (5-10 eq).

  • Stir at RT for 2 hours. Product usually precipitates as a white solid.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with Et₂O.

  • Storage: Store at -20°C. Free amines of azetidines can degrade; the HCl salt is stable.

Quality Control & Validation

To ensure the "Building Block" status, strict QC is required.

1. Chiral Integrity Check (Chiral HPLC):

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria: e.e. > 98%. If racemization occurred (e.e. < 90%), check the temperature of the NaH coupling step (Protocol B).

2. Structural Validation (NMR):

  • ¹H NMR (DMSO-d₆): Look for the characteristic doublet of the CH₂-O linker (~3.6 ppm) and the multiplet of the Azetidine-CH-O (~4.2 ppm).

  • Diagnostic: The 2,3-dihydrobenzofuran C2 proton usually appears as a multiplet around 4.8-5.0 ppm.

Application Case Study: SAR Optimization

Scenario: A project has a lead compound with a flat Benzofuran-Piperidine core (Lead A) showing poor metabolic stability (high clearance) and low solubility.

Optimization Strategy: Replace the Piperidine with Azetidine (to reduce lipophilicity) and the Benzofuran with Dihydrobenzofuran (to add sp³ character).

Decision Logic Diagram (Graphviz)

SAR_Logic Problem Lead Compound Issues: High LogP (>4.0) High Clearance Strategy Strategy: Increase Fsp³ & Reduce Ring Size Problem->Strategy OptionA Replace Piperidine -> Azetidine (Lowers LogD) Strategy->OptionA OptionB Replace Benzofuran -> Dihydrobenzofuran (Adds Chirality/sp³) Strategy->OptionB Solution Target Scaffold: 3-((Dihydrobenzofuran)methoxy)azetidine OptionA->Solution OptionB->Solution Result Outcome: LogP ~2.5 Improved Solubility New IP Space Solution->Result

Caption: Logic flow for scaffold hopping from flat aromatics to sp³-rich azetidine ethers.

References

  • Azetidine Pharmacophore: Lowe, G.[2] "The Azetidine Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010.

  • Dihydrobenzofuran Synthesis: Varvounis, G., et al. "Novel synthesis of 3-substituted 2,3-dihydrobenzofurans."[3][4][5] Organic Letters, 2014.[3][4]

  • Chiral Resolution: "Resolution of 2,3-dihydro-benzofuran-3-ols." Journal of Chemical Sciences, 2011.[6]

  • Mitsunobu/Etherification Protocols: "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products." PMC, 2020.

  • Azetidine Drug Discovery: "Azetidines in medicinal chemistry: emerging applications." Future Medicinal Chemistry, 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks researchers encounter when synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis .

As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks researchers encounter when synthesizing 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine . This molecule presents a unique tri-fold challenge: the steric hindrance of a secondary alcohol during etherification, the acid-sensitivity of the strained azetidine ring, and the extreme polarity of the final free amine base.

Below, you will find our comprehensive troubleshooting guides, self-validating standard operating protocols (SOPs), and empirical data summaries to help you optimize your yields from milligram to multigram scales.

Synthetic Workflow & Critical Failure Points

Before diving into specific troubleshooting, review the synthetic logic map below. It highlights the optimized pathway alongside the most common points of failure (highlighted in red) that lead to catastrophic yield loss.

Pathway SM1 2-(Hydroxymethyl) 2,3-dihydrobenzofuran Act Activated Intermediate (Mesylate/Bromide) SM1->Act MsCl, Et3N, DCM Coupling Williamson Ether Synthesis (NaH, DMF, 0°C to RT) Act->Coupling SM2 N-Boc-3-hydroxyazetidine SM2->Coupling Deprotonation ProtEther Boc-Protected Ether Coupling->ProtEther Successful Coupling Fail1 Side Reaction: Elimination of Leaving Group Coupling->Fail1 Excess Heat / Poor Base Deprot Boc Deprotection (TFA/DCM or HCl/Dioxane) ProtEther->Deprot Product Final Product: 3-((2,3-Dihydrobenzofuran-2-yl) methoxy)azetidine Deprot->Product Controlled Cleavage & SCX Isolation Fail2 Side Reaction: Azetidine Ring Opening Deprot->Fail2 Harsh Acid / Prolonged Heat Fail3 Loss of Product: Aqueous Workup Partitioning Deprot->Fail3 Standard Aqueous Extraction

Synthetic workflow for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine with key failure points.

Section 1: Reaction Optimization (Coupling) FAQs

Q: Why is my Williamson ether synthesis yield stuck below 30%? A: The coupling of N-Boc-3-hydroxyazetidine with a 2,3-dihydrobenzofuran-2-yl methyl halide or mesylate is historically low-yielding due to competing elimination reactions[1]. Because N-Boc-3-hydroxyazetidine is a secondary alcohol, the resulting alkoxide is somewhat sterically hindered. If the reaction temperature exceeds 25°C, the alkoxide acts as a base rather than a nucleophile, causing the mesylate to undergo E2 elimination. Causality Fix: Ensure your Sodium Hydride (NaH) is fresh and washed of mineral oil. Deprotonate the azetidine at 0°C to form the alkoxide[2], and add the activated mesylate dropwise. Maintain the reaction strictly between 0°C and 15°C.

Q: Can I bypass the mesylation step and use a Mitsunobu reaction instead? A: While theoretically possible, we strongly advise against using the Mitsunobu reaction for this specific substrate. The Mitsunobu reaction relies on the activation of an alcohol using triphenylphosphine and an azodicarboxylate (like DEAD or DIAD)[3]. However, secondary alcohols like N-Boc-3-hydroxyazetidine suffer from severe steric hindrance during the


 displacement phase, leading to sluggish kinetics and poor atom economy[4]. Furthermore, separating the highly polar Boc-protected azetidine ether from the stoichiometric triphenylphosphine oxide (TPPO) byproduct requires tedious, repeated chromatography.

Section 2: Deprotection & Ring Stability FAQs

Q: I am observing multiple unidentifiable side products after Boc deprotection. Is the azetidine ring opening? A: Yes. Azetidines are highly strained four-membered rings. While they are generally stable under basic conditions, prolonged exposure to strong acids (like concentrated Trifluoroacetic Acid (TFA) or HCl) can protonate the ether oxygen or the azetidine nitrogen, making the adjacent carbons highly susceptible to nucleophilic attack[5][6]. This leads to ring-opening polymerization or the formation of linear amino-ether impurities. Causality Fix: Limit deprotection times to a maximum of 2 hours. Use a 1:4 ratio of TFA:DCM at 0°C, and quench the reaction immediately once LC-MS indicates complete consumption of the starting material.

Section 3: Workup & Isolation FAQs

Q: My LC-MS showed 100% conversion to the final product, but after an aqueous workup, my isolated yield is near zero. Where did my product go? A: You washed it down the drain. The final product, 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine, is a secondary amine with a low molecular weight and an ether linkage. It is highly hydrophilic. In a standard aqueous extraction (even if basified to pH 10 with


), the free azetidine will partition heavily into the aqueous layer rather than standard organic solvents like Ethyl Acetate or Diethyl Ether.
Causality Fix: Abandon standard liquid-liquid extraction. Instead, utilize Strong Cation Exchange (SCX) chromatography. The acidic resin will "catch" the basic azetidine, allowing you to wash away all neutral/acidic impurities, before "releasing" the pure product using an ammonia/methanol solution.

Section 4: Standard Operating Protocols (SOPs)

Protocol A: Optimized Williamson Ether Synthesis

This protocol utilizes a self-validating alkoxide generation step to ensure nucleophile readiness.

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in strictly anhydrous DMF (0.2 M) under an inert Argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Alkoxide Generation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Self-Validation Check: You must observe steady hydrogen gas evolution (bubbling). Stir for 30 minutes at 0°C. The cessation of bubbling validates that alkoxide formation is complete.

  • Electrophile Addition: Dissolve (2,3-dihydrobenzofuran-2-yl)methyl methanesulfonate (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 15 minutes to the alkoxide mixture.

  • Reaction: Allow the mixture to stir at 10°C for 4 hours. Do not allow the reaction to exceed room temperature to prevent E2 elimination of the mesylate.

  • Quench: Carefully quench with saturated aqueous

    
     at 0°C, extract with EtOAc, wash heavily with LiCl (5% aqueous) to remove DMF, dry over 
    
    
    
    , and concentrate.
Protocol B: SCX Catch-and-Release Isolation of Free Azetidine

This protocol guarantees the recovery of the highly polar free amine without aqueous partitioning losses.

  • Deprotection: Treat the Boc-protected ether with 20% TFA in DCM at 0°C for 1.5 hours. Concentrate the reaction mixture under a vacuum to yield the crude azetidinium trifluoroacetate salt.

  • Resin Loading: Dissolve the crude salt in a minimum volume of Methanol. Load the solution onto a pre-conditioned SCX-2 cartridge (Strong Cation Exchange).

  • Washing (The "Catch"): Wash the column with 3 column volumes (CV) of Methanol, followed by 2 CV of DCM.

    • Self-Validation Check: Analyze the washings via TLC or LC-MS. They should contain only cleaved Boc byproducts and residual TFA. The basic azetidine is covalently bound to the sulfonic acid resin.

  • Elution (The "Release"): Elute the product using 2.0 M Ammonia in Methanol (3 CV). The ammonia deprotonates the resin, releasing the free azetidine base.

  • Concentration: Evaporate the ammoniacal methanol under reduced pressure to yield the pure 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine as a free base.

Section 5: Quantitative Data Summaries

Table 1: Optimization of Williamson Ether Coupling Conditions Data demonstrates the critical nature of base selection and temperature control to suppress elimination side-reactions.

BaseSolventTemperatureEquivalents (SM1:SM2)Isolated Yield (%)Primary Impurity

DMF80°C1.0 : 1.2< 5%Unreacted SM
KOtBuTHF25°C1.0 : 1.122%Eliminated Mesylate
NaHTHF0°C to 25°C1.0 : 1.145%Unreacted SM
NaH DMF 0°C to 10°C 1.0 : 1.1 78% None (Clean)

Table 2: Extraction Efficiency of Free Azetidine Base Comparison of isolation techniques post-Boc deprotection.

Isolation MethodAqueous pHOrganic SolventRecovery Yield (%)Purity (%)
Liquid-Liquid Ext.7.0Ethyl Acetate0%N/A
Liquid-Liquid Ext.10.0 (

)
Ethyl Acetate15%85%
Liquid-Liquid Ext.12.0 (NaOH)10% MeOH in DCM62%90%
SCX Cartridge N/A (Resin) 2M

in MeOH
95% >98%

References

  • Google Patents. "WO2014085607A1 - Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof." Google Patents.
  • Wikipedia Contributors. "Mitsunobu reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable. "Mitsunobu - Reagent Guides." ACS Green Chemistry Institute. Available at: [Link]

Sources

Optimization

Purification challenges for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Technical Support Center: 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine Status: Active Ticket ID: AZT-DBF-003 Subject: Purification, Stability, and Handling Protocols Triage: Quick Fix Guide Use this section for immed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Status: Active Ticket ID: AZT-DBF-003 Subject: Purification, Stability, and Handling Protocols

Triage: Quick Fix Guide

Use this section for immediate troubleshooting of common failure modes.

Symptom Probable Cause Immediate Action
Broad, tailing peaks on Silica GelAcidic silanol interaction with Azetidine nitrogen.Add 1% Triethylamine (TEA) or 1% NH₄OH to mobile phase.
Product vanishes after concentrationVolatility of free base or polymerization.Do not heat >30°C. Convert to HCl or Oxalate salt immediately.
Low recovery from aqueous workupHigh water solubility of polar amine.[1]Saturate aqueous layer with NaCl ; extract with DCM:IPA (3:1) .
Split peaks in NMR/HPLCDiastereomers or Rotamers.Check C2-chiral center on benzofuran. Requires Chiral HPLC for separation.

Part 1: Chromatography & Tailing (The "Silica Problem")

Q: Why does my compound streak from the baseline to the solvent front on TLC and Flash columns?

A: This is a classic "amine-silanol" interaction.[2] The azetidine ring contains a basic nitrogen (secondary or tertiary, depending on substitution) that acts as a Lewis base. Standard silica gel (SiO₂) has acidic silanol groups (Si-OH) on its surface.[2] Your molecule is effectively performing an acid-base reaction with the stationary phase, resulting in strong, non-uniform retention (tailing).

The Solution: Competitive Deactivation You must introduce a base into your mobile phase that competes for these silanol sites, effectively "shielding" your azetidine.[2]

Protocol: TEA-Neutralized Silica Chromatography

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).[3]

    • Starting Gradient: 98:2:1 (DCM:MeOH:TEA).

  • Column Pre-treatment (Critical Step):

    • Pack the column with silica.[1]

    • Flush with 2 column volumes (CV) of mobile phase containing 1% TEA .

    • Why? This saturates the acidic sites before your sample touches the column.

  • Alternative: Use Neutral Alumina or Amine-functionalized Silica (e.g., NH-silica). These phases lack the acidic protons that cause streaking.

Purification_Decision_Tree Start Crude Mixture Check_TLC Run TLC (DCM/MeOH 9:1 + 1% TEA) Start->Check_TLC Streak Does it streak? Check_TLC->Streak Yes Switch Stationary Phase Streak->Yes Yes No Standard Flash Chromatography (DCM/MeOH Gradient) Streak->No No OptionA Option A: Neutral Alumina (Best for acid-sensitive azetidines) Yes->OptionA OptionB Option B: Amine-Functionalized Silica (Expensive, high resolution) Yes->OptionB OptionC Option C: Pre-buffer Silica with 1% TEA (Standard method) Yes->OptionC Pure Pure Free Base OptionA->Pure OptionB->Pure OptionC->Pure No->Pure caption Figure 1: Decision Matrix for Azetidine Purification

Part 2: Stability & Ring Strain (The "Storage Problem")

Q: My product purity drops after leaving it on the bench overnight. What is happening?

A: Azetidines are thermodynamically unstable due to ring strain (~26 kcal/mol). While the ether linkage to the dihydrobenzofuran adds steric bulk, the 4-membered ring is susceptible to:

  • Ring Opening: Triggered by trace acids or nucleophiles.

  • Polymerization: Concentrated free bases can self-react.

  • Oxidation: The dihydrobenzofuran moiety can oxidize to benzofuran under ambient air/light exposure.

Protocol: Salt Formation for Stabilization Never store this compound as a free base oil for long periods. Convert it to a crystalline salt.

  • Dissolve: Dissolve the purified free base in a minimal amount of dry Diethyl Ether or EtOAc.

  • Acidify: Add 1.1 equivalents of Oxalic Acid (in acetone) or HCl (in dioxane/ether) dropwise at 0°C.

    • Note: Avoid aqueous acids which may hydrolyze the ether linkage.

  • Precipitate: The salt should precipitate immediately. If not, add Hexane or Pentane to induce crystallization.

  • Filter & Dry: Collect solids under Nitrogen.

Salt_Formation FreeBase Free Base (Oil) Unstable/Volatile Solvent Dissolve in Et2O/EtOAc (Anhydrous) FreeBase->Solvent Acid Add Acid Dropwise (0°C) (HCl in Ether or Oxalic Acid) Solvent->Acid Precip Precipitation Acid->Precip Salt Stable Salt (Solid) Long-term Storage Precip->Salt caption Figure 2: Stabilization Workflow via Salt Formation

Part 3: Stereochemistry (The "Hidden Impurity")

Q: I see two peaks in my HPLC, but Mass Spec says they are the same MW. Is this an impurity?

A: It is likely an Enantiomer Pair . The 2,3-Dihydrobenzofuran moiety contains a chiral center at the C2 position (where the methoxy linker attaches). Unless you started with an enantiopure precursor (e.g., (S)-2,3-dihydrobenzofuran-2-methanol), your product is a racemate.

Separation Strategy: Standard silica cannot separate enantiomers. You require Chiral Stationary Phases (CSP).

  • Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Columns:

    • Amylose-based: Chiralpak AD-H or IA (good for aromatic ethers).

    • Cellulose-based: Chiralcel OD-H.

  • Mobile Phase: Hexane/IPA/Diethylamine (DEA) (90:10:0.1). The DEA is crucial to sharpen the basic azetidine peak.

References

  • BenchChem. (2025).[1][4] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Shaikh, A. K., & Varvounis, G. (2014).[5] Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates. Organic Letters, 16(5), 1478–1481. Retrieved from [3]

  • Wikipedia. (n.d.). Azetidine: Properties and Reactivity.[4][6] Retrieved from [3]

  • ResearchGate. (2013). Tailing in TLC - can anyone help? Retrieved from [3]

Sources

Troubleshooting

Minimizing side reactions in dihydrobenzofuran azetidine synthesis

Prepared by: Gemini, Senior Application Scientist Last Updated: March 4, 2026 Welcome to the technical support guide for the synthesis of dihydrobenzofuran azetidine scaffolds. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: March 4, 2026

Welcome to the technical support guide for the synthesis of dihydrobenzofuran azetidine scaffolds. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic motif. The inherent ring strain of the azetidine moiety, combined with the specific challenges of cycloaddition and cyclization reactions involving benzofuran systems, often leads to a range of predictable but manageable side reactions.

This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during synthesis, with a focus on mechanistic rationale and actionable solutions.

Frequently Asked Questions (FAQs)
Q1: I'm starting a project to synthesize a dihydrobenzofuran-azetidine fused system. What are the primary synthetic strategies and their most common pitfalls?

A1: Synthesizing the dihydrobenzofuran azetidine core typically involves one of two main strategies, each with its own set of challenges:

  • [2+2] Photocycloaddition (Aza Paternò–Büchi Reaction): This is an elegant and direct method involving the photochemical reaction of an imine with a benzofuran derivative. The primary advantage is the rapid construction of the fused four-membered ring. However, the main challenges are related to the photochemistry itself: low reaction efficiency due to non-productive decay pathways of the excited state, poor diastereoselectivity, and potential for substrate photodegradation or dimerization.[1][2]

  • Intramolecular Cyclization: This strategy involves first constructing a dihydrobenzofuran scaffold bearing a suitable 3-aminopropyl-equivalent sidechain, followed by a ring-closing reaction to form the azetidine. This is a more traditional approach but is often plagued by competing side reactions, most notably the thermodynamically favored formation of a five-membered pyrrolidine ring instead of the desired four-membered azetidine.[3][4]

This guide will primarily focus on troubleshooting the more modern and powerful photochemical approach but will also provide solutions for the classic intramolecular cyclization challenges.

Troubleshooting Guide: The Aza Paternò–Büchi [2+2] Photocycloaddition

The aza Paternò–Büchi reaction is a powerful tool for forming an azetidine ring by reacting an imine with an alkene (in this case, a benzofuran derivative) under UV or visible light.[5][6] Success hinges on precise control of the photochemical parameters.

Q2: My photocycloaddition reaction is giving very low or no yield of the desired dihydrobenzofuran azetidine. What are the likely causes?

A2: Low or no product formation in a photochemical reaction is a common issue that can almost always be traced back to one of four key areas: energy transfer, excited-state quenching, substrate stability, or the reaction setup itself.

Mechanistic Insight: The reaction typically proceeds via triplet energy transfer from a photosensitizer to the imine substrate. The resulting triplet-state imine is the reactive species that engages with the benzofuran.[7][8] If this process is inefficient or if the excited state is rapidly quenched, the yield will be poor.

Troubleshooting Workflow:

G start Low / No Yield Observed q1 Is the light source wavelength correct for the photosensitizer? start->q1 s1 Verify sensitizer λmax. Match with appropriate lamp (e.g., Blue LEDs for Ir-based catalysts). q1->s1 No q2 Is the reaction properly degassed? q1->q2 Yes s1->q2 s2 Implement rigorous degassing. Use freeze-pump-thaw (3x) or sparge with Argon/N2 for 30+ min. q2->s2 No q3 Is the photosensitizer's triplet energy (ET) appropriate? q2->q3 Yes s2->q3 s3 ET(sensitizer) must be > ET(substrate). Consult literature for ET values. If unknown, screen sensitizers. q3->s3 No q4 Is the solvent appropriate? q3->q4 Yes s3->q4 s4 Avoid protic solvents (e.g., MeOH) that can quench excited states. Start with non-polar solvents like benzene or toluene. q4->s4 No end Re-run Optimized Reaction q4->end Yes s4->end

Caption: Troubleshooting workflow for low yield.

Detailed Solutions:

  • Incorrect Wavelength/Energy: The light source must emit at a wavelength that the photosensitizer can absorb efficiently. Using blue LEDs (450-460 nm) with common iridium-based photocatalysts is a good starting point for visible-light-mediated reactions.[7] For direct irradiation, a UV lamp (e.g., 254 nm or 300 nm) may be required, but this can increase the risk of substrate decomposition.[1]

  • Oxygen Quenching: Dissolved oxygen is an efficient triplet-state quencher. Failure to remove it is a primary cause of reaction failure. Ensure the reaction mixture is thoroughly degassed before and kept under an inert atmosphere (Argon or Nitrogen) during irradiation.

  • Mismatched Photosensitizer: The triplet energy (ET) of the sensitizer must be greater than that of the reactive substrate (the imine) to allow for efficient energy transfer. If the sensitizer's energy is too low, the reaction will not proceed. If it is excessively high, it may lead to side reactions like benzofuran dimerization.[7][9]

  • Solvent Effects: Protic solvents (alcohols) or solvents with acidic protons can quench the excited state or participate in unwanted side reactions. Non-polar, aprotic solvents are generally preferred.

ParameterRecommended Action & Rationale
Degassing Action: Perform a minimum of three freeze-pump-thaw cycles. Rationale: This is the most effective method to remove dissolved oxygen, a potent triplet quencher.[1]
Solvent Action: Start with dry, degassed benzene, toluene, or acetonitrile. Rationale: These solvents have low reactivity towards excited states. Acetonitrile is more polar and may influence diastereoselectivity.[1]
Photosensitizer Action: For visible light, screen catalysts like fac-[Ir(ppy)3] or [Ir(dF(CF3)ppy)2(dtbbpy)]PF6.[7] Rationale: Their triplet energies are well-suited for sensitizing many organic substrates without causing degradation.
Q3: My reaction is working, but I'm getting a poor mixture of diastereomers. How can I improve stereoselectivity?

A3: Diastereoselectivity in [2+2] photocycloadditions is determined by the geometry of the approach of the two reactants, which is influenced by the transition state energetics. Several factors can be tuned to favor one diastereomer over another.

Mechanistic Insight: The reaction proceeds through a 1,4-diradical intermediate after the initial C-C bond formation between the excited imine and the benzofuran.[10] The stereochemical outcome is often determined by the relative stability of the conformers of this diradical intermediate leading to ring closure. Minimizing thermal energy can help lock in a preferred kinetic pathway.

Actionable Solutions:

  • Lower the Reaction Temperature: While photochemical activation is light-driven, the subsequent thermal steps (like diradical rotation and ring closure) are temperature-sensitive. Cooling the reaction vessel (e.g., to 0 °C or -20 °C) with a cryo-cooler or a simple ice bath can significantly enhance diastereoselectivity by favoring the kinetically controlled product.[1]

  • Solvent Polarity: The polarity of the solvent can influence the stability of the diradical intermediate and the transition state. Systematically screen a range of solvents from non-polar (e.g., benzene) to polar aprotic (e.g., acetonitrile) to find the optimal medium.

  • Substrate Sterics: The steric bulk of the substituents on both the imine and the benzofuran can have a profound impact on which face of each molecule approaches the other, thereby directing the stereochemical outcome. While harder to change post-facto, this is a critical design element.

Experimental Protocol: General Procedure for a Visible-Light Aza Paternò–Büchi Reaction

This protocol provides a starting point for optimization.

  • Preparation: To an oven-dried quartz reaction tube equipped with a magnetic stir bar, add the imine substrate (1.0 equiv), the benzofuran derivative (1.5 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)3], 1-2 mol%).

  • Solvent Addition: Add the desired volume of dry, degassed solvent (e.g., acetonitrile, to achieve a concentration of 0.05-0.1 M).

  • Degassing (Critical Step): Seal the tube with a rubber septum. Subject the reaction mixture to three cycles of freeze-pump-thaw. After the final thaw, backfill the tube with Argon or Nitrogen.

  • Irradiation: Place the reaction tube in the photoreactor setup, ensuring it is an appropriate distance from the light source (e.g., 1-2 cm from a 24W blue LED lamp). Maintain vigorous stirring.

  • Cooling (Optional but Recommended): For improved selectivity, position a fan to blow air over the reaction tube or place the setup in a cooling bath to maintain a constant, low temperature (e.g., 0-10 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots taken periodically.

  • Workup & Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the diastereomers of the dihydrobenzofuran azetidine product.

  • Analysis: Determine the yield and diastereomeric ratio (d.r.) by 1H NMR analysis of the purified product.

References
  • Becker, M. R., Wearing, E. R., & Schindler, C. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. Retrieved from [Link]

  • Richardson, A. D., Becker, M., & Schindler, C. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Retrieved from [Link]

  • Hou, H., Xu, Y., et al. (2025). Switchable Synthesis of Fused Dihydrobenzofuran or Spiro Benzoisoxazole Derivatives Featuring a Migrated or Merged Directing Group. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Kaur, N. (2019). Synthesis of Three‐Membered and Four‐Membered Heterocycles with the Assistance of Photochemical Reactions. ResearchGate. Retrieved from [Link]

  • Hou, H., Xu, Y., et al. (2025). Switchable Synthesis of Fused Dihydrobenzofuran or Spiro Benzoisoxazole Derivatives Featuring a Migrated or Merged Directing Group. Semantic Scholar. Retrieved from [Link]

  • Li, Q.-B., & Hu, X.-C. (2012). Multicomponent Cascade Reactions for the Synthesis of 2,3-Dihydrobenzofuran Derivatives. Chemistry Letters, 41(12), 1633–1635. Retrieved from [Link]

  • (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. Retrieved from [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(28), 7553-7566. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. Retrieved from [Link]

  • Haddad, N., et al. (n.d.). Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. PMC. Retrieved from [Link]

  • (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

  • Griesbeck, A. G., et al. (2003). Photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of 1-acetylisatin with enol ethers—regioselectivity, diastereoselectivity and acid catalysed transformations of the spirooxetane products. Photochemical & Photobiological Sciences, 2(4), 450-456. Retrieved from [Link]

  • Blackmun, D. E., Chamness, S. A., & Schindler, C. S. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. PMC. Retrieved from [Link]

  • Cenini, S., Ragaini, F., Gallo, E., & Caselli, A. (n.d.). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. ResearchGate. Retrieved from [Link]

  • (n.d.). Intra-molecular and inter-molecular retrosynthetic approaches to benzofuran scaffold. ResearchGate. Retrieved from [Link]

  • Huisgen, R., & Mloston, G. (2017). Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines. PubMed. Retrieved from [Link]

  • Kumarasamy, E., et al. (2017). Realizing an Aza Paternò-Büchi Reaction. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Urbanec, J., & Cernochova, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Retrieved from [Link]

  • Couty, F., & Evano, G. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. Retrieved from [Link]

  • Degennaro, L., & Luisi, R. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. Retrieved from [Link]

  • Degennaro, L., & Luisi, R. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Retrieved from [Link]

  • (n.d.). [3+2] Cycloaddition of Azomethine Ylides. Thieme Chemistry. Retrieved from [Link]

Sources

Optimization

Azetidine Technical Support Center: Optimizing Ether Linkage Stability

Welcome to the Azetidine Technical Support Center. As four-membered nitrogen heterocycles increasingly replace morpholines and piperidines to improve the physicochemical properties of drug candidates, researchers frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Technical Support Center. As four-membered nitrogen heterocycles increasingly replace morpholines and piperidines to improve the physicochemical properties of drug candidates, researchers frequently encounter unique stability challenges. This portal provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols specifically designed to optimize the stability of 3-alkoxyazetidines (ether linkages).

Part 1: The Causality of Azetidine Ether Instability

To permanently resolve stability issues in your workflows, it is critical to understand the thermodynamic and kinetic forces driving azetidine degradation.

  • The Thermodynamic Driver (Ring Strain): The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol[1]. This built-in energy acts as a loaded spring. Any reaction pathway that allows the ring to open and relieve this strain is thermodynamically highly favored.

  • The Kinetic Trigger (N-Activation): The nitrogen atom in an unsubstituted azetidine is highly basic (pKa ~ 10). When exposed to low pH, the nitrogen protonates to form an azetidinium ion. This quaternization makes the adjacent carbons highly electrophilic. Nucleophilic attack—even by weak nucleophiles like ambient water or halide counterions—readily cleaves the C-N bond[2].

  • Ether Linkage Synergy: In 3-alkoxyazetidines, the highly electronegative oxygen atom inductively withdraws electron density. While this slightly lowers the pKa of the nitrogen, it also stabilizes the transition state during C-N bond cleavage, making the ether-bearing carbon a prime target for nucleophilic attack[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My 3-alkoxyazetidine completely degrades during standard Boc deprotection (TFA/DCM). How can I prevent this?

  • Root Cause: Standard acidic deprotection (e.g., 50% TFA) protonates the azetidine nitrogen. The resulting azetidinium ion undergoes rapid nucleophilic attack by trifluoroacetate or trace water, leading to strain-release ring opening[2].

  • Solution: Shift to a non-protic Lewis acid deprotection strategy. Using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-lutidine allows for Boc removal without generating the highly reactive protonated azetidinium intermediate. Alternatively, utilize a Cbz protecting group and remove it via catalytic hydrogenation (Pd/C, H₂), which completely avoids acidic conditions.

Q2: I am observing ether cleavage and ring opening when alkylating the azetidine nitrogen with benzyl bromide. What is going wrong?

  • Root Cause: Azetidines containing a basic ring nitrogen undergo facile ring cleavage upon exposure to reactive alkyl halides. The rate of cleavage is directly tied to the rate of nitrogen quaternization[4]. Once the N,N-dialkyl azetidinium species forms, the bromide counterion acts as a nucleophile, opening the ring to afford a 3-halo-1-amino propane derivative.

  • Solution: Avoid direct alkylation with reactive halides. Instead, use reductive amination (e.g., reacting the free amine with benzaldehyde and sodium triacetoxyborohydride). If direct alkylation is mandatory, keep reaction times extremely short and use a non-nucleophilic counterion (like triflate instead of bromide)[4].

Q3: In metabolic stability assays (HLM/MLM), my 3-alkoxyazetidine shows rapid O-dealkylation. How do I optimize the structure?

  • Root Cause: Cytochrome P450 enzymes readily oxidize the alpha-carbon of the ether linkage, forming an unstable hemiacetal that collapses, resulting in O-dealkylation and exposure of the free azetidin-3-ol.

  • Solution: Introduce steric shielding. Adding a methyl group at the alpha-position of the ether (e.g., converting a methoxy group to an isopropoxy or tert-butoxy group) physically blocks CYP450 access. Additionally, reducing the electron density of the azetidine nitrogen via N-acylation (forming an amide) can globally deactivate the molecule against oxidative metabolism.

Part 3: Quantitative Stability Profiles

The following table summarizes the relationship between N-substitution, pKa, and the half-life of 3-alkoxyazetidine derivatives under acidic conditions (pH 2.0). Lowering the pKa of the azetidine nitrogen prevents protonation-driven decomposition[2].

N-Substituent TypeExampleCalculated pKaHalf-Life (T1/2) at pH 2.0Stability Assessment
Free AmineUnsubstituted~9.8< 10 minsHighly Unstable (Rapid ring opening)
AlkylN-Methyl~9.5< 30 minsUnstable
ArylN-Phenyl~5.2~2.5 hoursModerately Stable
Electron-Deficient ArylN-(2-Pyridyl)~3.1> 24 hoursHighly Stable
Acyl / AmideN-Acetyl< 1.0> 48 hoursExceptionally Stable

Part 4: Self-Validating Experimental Protocols

Protocol 1: Mild N-Boc Deprotection of 3-Alkoxyazetidines

This protocol avoids protic acids to prevent strain-release ring opening.

  • Preparation: Dissolve the N-Boc-3-alkoxyazetidine (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Base Addition: Add 2,6-lutidine (3.0 mmol, 3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Deprotection: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 mmol, 2.0 eq). Stir at 0 °C for 15 minutes, then allow it to warm to room temperature for 1 hour.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The presence of the desired mass [M+H]⁺ and the strict absence of the [M+18]⁺ peak (which would indicate water addition and ring opening) validates that the azetidine core remained intact during deprotection.

Protocol 2: Stability-Optimized Etherification of Azetidin-3-ols

This protocol utilizes mild conditions to prevent base-catalyzed elimination or ring degradation.

  • Preparation: Dissolve N-Cbz-azetidin-3-ol (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) at 0 °C.

  • Activation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., iodomethane, 1.5 mmol, 1.5 eq) dropwise. Maintain the temperature at 0 °C for 2 hours. Crucial Step: Do not heat the reaction, as elevated temperatures promote intramolecular side reactions.

  • Workup: Quench with cold water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with brine (3 x 10 mL) to remove DMF.

  • Self-Validation Check: Perform ¹H-NMR on the purified product. The preservation of the highly coupled multiplet signals between 3.5–4.5 ppm (corresponding to the four ring protons of the azetidine) confirms the structural integrity of the four-membered ring.

Part 5: Visualizations

G A 3-Alkoxyazetidine (Stable Base) B N-Protonated Azetidinium (Activated Intermediate) A->B Low pH (H+) C C-N Bond Cleavage (Ring Opening) B->C Nucleophilic Attack D Acyclic Amino Ether (Degradation Product) C->D Strain Release (25.4 kcal/mol)

Mechanism of acid-catalyzed ring opening in azetidine ether compounds.

Workflow Start Ether Linkage Degradation Detected Check1 Occurring during acidic deprotection? Start->Check1 Sol1 Switch to TMSOTf/Lutidine or use Cbz/Pd-C Check1->Sol1 Yes Check2 Occurring during metabolic assays (CYP450)? Check1->Check2 No Sol2 Introduce steric shielding (e.g., alpha-methylation) Check2->Sol2 Yes Check3 Occurring during N-alkylation? Check2->Check3 No Sol3 Use reductive amination instead of alkyl halides Check3->Sol3 Yes

Troubleshooting workflow for resolving azetidine ether linkage instability.

References

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Facile ring cleavage of basic azetidines Source: ResearchGate URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: NIH URL: [Link]

Sources

Troubleshooting

Crystallization methods for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Lead Scientist’s Note From the desk of Dr. Aris Thorne, Senior Application Scientist You are likely accessing this guide because you have encountered a viscous oil rather than the white crystalline solid you expected.

Author: BenchChem Technical Support Team. Date: March 2026

Lead Scientist’s Note

From the desk of Dr. Aris Thorne, Senior Application Scientist

You are likely accessing this guide because you have encountered a viscous oil rather than the white crystalline solid you expected. Do not panic; this is the thermodynamic default for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine in its free base form.[1]

This molecule presents a "perfect storm" for poor crystallinity:

  • Conformational Flexibility: The ether linkage (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) acts as a hinge, preventing efficient lattice packing.
    
  • Chiral Entropy: The dihydrobenzofuran core contains a chiral center at C2. Unless you have performed an enantioselective synthesis, you are dealing with a racemate (

    
     mixture), which significantly depresses the melting point.[2]
    
  • Azetidine Ring Strain: The 4-membered amine ring lowers the boiling point and increases hygroscopicity.

The Solution: You must disrupt the free base entropy using Salt Formation . This guide provides the protocols to convert this oil into a stable, handleable crystalline salt.[2]

Part 1: Diagnostic & Decision Matrix

Before proceeding, confirm your current state to select the correct workflow.[2]

ObservationProbable StateRecommended Action
Yellow/Colorless Oil Free Base (Crude)Proceed to Protocol A (HCl Salt Formation) .[1]
Gummy/Sticky Solid Impure Salt / AmorphousProceed to Protocol C (Recrystallization/Oiling Out Fix) .
Hygroscopic Powder Salt (Wet/Hydrated)Proceed to Protocol D (Drying & Stability) .[2]
Racemic Mixture

Enantiomers
If chiral purity is required, proceed to Protocol B (Chiral Resolution) .

Part 2: Experimental Protocols

Protocol A: Hydrochloric Acid Salt Formation (Standard)

Target: Converting the oil into a stable Hydrochloride (HCl) salt.[1][2]

Theory: The secondary amine of the azetidine ring (


) is highly basic and will readily accept a proton. The chloride counter-ion provides the ionic bonding necessary to build a crystal lattice.

Reagents:

  • Substrate: 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine (Free Base)[1][2]

  • Solvent: Anhydrous Diethyl Ether (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) or Methyl tert-butyl ether (MTBE)[2]
    
  • Acid Source: 2M HCl in Diethyl Ether (Commercial solution) or 4M HCl in Dioxane.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent (eq) of the free base oil in 10 volumes (10 mL/g) of anhydrous

    
     or MTBE. Cool to 0°C in an ice bath.
    
  • Acid Addition: Dropwise, add 1.1 eq of HCl (in ether/dioxane) under nitrogen atmosphere.

    • Critical: Do not dump the acid. Rapid addition traps impurities.

  • Precipitation: A white precipitate should form immediately.

    • Troubleshooting: If it forms a gum, scratch the flask walls with a glass rod or add a seed crystal of any azetidine HCl salt to induce nucleation.[2]

  • Aging: Stir the slurry at 0°C for 30 minutes, then allow it to warm to room temperature (RT) for 1 hour.

  • Isolation: Filter under nitrogen (azetidine salts are hygroscopic). Wash the cake with cold anhydrous ether.

Protocol B: Chiral Resolution via Diastereomeric Salts

Target: Separating (R) and (S) enantiomers if the racemate does not crystallize well.[1][2]

Theory: Enantiomers have identical physical properties.[3] Reacting them with a chiral acid creates diastereomers (e.g., ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 vs 

), which have different solubilities.[2][3]

Screening Table:

Resolving Agent Solvent System Outcome Expectation
L-(+)-Tartaric Acid Ethanol / Acetone Forms tartrate salts.[1] High probability of crystallizing one diastereomer.
Dibenzoyl-L-tartaric acid MeOH / Water Use for difficult separations; bulky groups aid packing.[1]

| (S)-Mandelic Acid | Isopropanol (IPA) | Good for amines; forms stable mandelate salts.[1] |

Procedure:

  • Dissolve 1.0 eq of Free Base in Ethanol (5 volumes).

  • Add 1.0 eq of Resolving Agent (e.g., L-Tartaric Acid) dissolved in warm Ethanol.[2]

  • Cooling Curve: Heat to reflux (dissolve all solids), then cool slowly to RT over 4 hours.

  • Harvest: Filter the crystals. This is the "Enriched Salt."

  • Liberation: Treat the salt with 1M NaOH and extract with DCM to recover the chirally enriched free base.

Protocol C: Troubleshooting "Oiling Out"

Issue: The product separates as a second liquid phase instead of crystals.

Mechanism: This occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture.

The "Cloud Point" Method:

  • Dissolve the gummy salt in the minimum amount of hot Methanol (MeOH).

  • Add hot Diethyl Ether (

    
    ) dropwise until the solution turns slightly cloudy (persistent turbidity).
    
  • Add 1-2 drops of MeOH to clear the solution.[1]

  • Seeding: Add a "seed" crystal. If none exists, scratch the glass vigorously.[2]

  • Slow Cool: Wrap the flask in foil/towel to insulate. Allow it to reach RT overnight. Do not put it in the fridge yet.

  • Once solids appear at RT, move to 4°C.

Part 3: Visualization of Workflows

The following diagram illustrates the decision logic for processing the crude oil.

CrystallizationWorkflow Start Starting Material: Crude Oil (Free Base) CheckChiral Is Chiral Purity Required? Start->CheckChiral SaltForm Standard Salt Formation (Protocol A) CheckChiral->SaltForm No (Racemate OK) Resolution Diastereomeric Salt Screen (Protocol B) CheckChiral->Resolution Yes (Enantiopure) SolventSelect Solvent: Et2O or MTBE Acid: HCl (gas/ether) SaltForm->SolventSelect Precipitation Precipitation Observed? SolventSelect->Precipitation Filter Filter & Wash (Anhydrous Conditions) Precipitation->Filter Yes (White Solid) OilingOut Product Oils Out/Gums Precipitation->OilingOut No (Sticky Gum) Dry Vacuum Dry (P2O5 Desiccant) Filter->Dry Recryst Cloud Point Method (Protocol C) OilingOut->Recryst Recryst->Filter Tartrate Reagent: L-Tartaric Acid Solvent: EtOH Resolution->Tartrate Tartrate->Filter

Caption: Decision tree for converting 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine oil into a stable crystalline salt.

Part 4: Frequently Asked Questions (Technical)

Q1: The salt is turning into a liquid on the balance. Why? A: Azetidine salts are notoriously hygroscopic . The 4-membered ring creates lattice voids that trap water.[1]

  • Fix: Handle quickly. Weigh in a glovebox or dry room. Store under Argon/Nitrogen. If it deliquesces (turns liquid), re-dissolve in MeOH and strip solvent with Toluene (azeotropic drying) before recrystallizing.[2]

Q2: Can I use Trifluoroacetic Acid (TFA) instead of HCl? A: Yes, TFA salts often crystallize better than HCl salts for lipophilic amines because the


 group aids packing.[2]
  • Warning: TFA salts are biologically active in some assays. If this is for biological testing, ensure the counter-ion is acceptable.[2]

Q3: My NMR shows the azetidine ring opened. What happened? A: Azetidines are strained.[4] If you heated the salt formation reaction >50°C in the presence of strong nucleophiles (or even water/alcohol with strong acid), you may have triggered nucleophilic ring opening.[2]

  • Rule: Keep salt formation temperatures below 40°C .

Q4: Why is the melting point of my racemate lower than the literature value for the chiral version? A: This is standard. A pure enantiomer often packs more efficiently than a 50:50 racemate mixture. A sharp melting point depression indicates you likely have the racemate.

References

  • Vertex Pharmaceuticals. (2000). Synthesis of azetidine derivatives.[4] WO Patent 2000063168A1. Link

    • Context: Describes the handling of azetidine oils and conversion to HCl salts.
  • Lilly, E. & Co. (1972).[2] 3-Azetidinols and derivatives.[1][5] US Patent 3668196A. Link

    • Context: Foundational work on azetidine crystalliz
  • GuideChem. (2023). Azetidine hydrochloride Properties and Stability.[4][6]Link[1][2]

    • Context: Data on hygroscopicity and storage requirements for azetidine salts.[4][7]

  • Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols.[1] Journal of Chemical Sciences. Link

    • Context: Methodologies for resolving the chiral dihydrobenzofuran core.[8][9]

  • American Chemical Society. (2014).[9] Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran Derivatives. Journal of Medicinal Chemistry. Link[1][2]

    • Context: Structural analysis and purification of benzofuran-linked amines.[1]

Sources

Optimization

Technical Support Center: Resolving Enantiomeric Separation of Dihydrobenzofuran Azetidines

Welcome to the technical support center for the enantiomeric separation of dihydrobenzofuran azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric separation of dihydrobenzofuran azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The complex nature of these chiral molecules, which feature both a dihydrobenzofuran and an azetidine moiety, often presents unique challenges in achieving baseline resolution. This guide offers a structured approach to method development and problem-solving, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for chiral method development for dihydrobenzofuran azetidines?

A systematic screening approach is the most efficient starting point.[1] Given the structural complexity of dihydrobenzofuran azetidines, predicting the optimal chiral stationary phase (CSP) and mobile phase combination can be difficult.[2] A recommended initial screening protocol involves testing a set of complementary CSPs, such as polysaccharide-based (amylose and cellulose derivatives) and Pirkle-type columns, with a standard set of normal phase and reversed-phase mobile phases.[3][4] Supercritical fluid chromatography (SFC) has also emerged as a powerful and often faster alternative for chiral screening.[5][6][7]

Q2: My peaks are broad and tailing. What are the likely causes and solutions?

Peak tailing can stem from several factors, including secondary interactions with the stationary phase, improper mobile phase composition, or column degradation. For basic compounds like azetidines, adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can significantly improve peak shape by minimizing interactions with residual silanols on the silica support.[4][8] Conversely, for acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) or formic acid may be beneficial.[4][8] Also, ensure your sample is dissolved in a solvent compatible with the mobile phase.[9][10]

Q3: I am observing split peaks. How can I troubleshoot this?

Peak splitting can be a complex issue with multiple potential causes.[10][11][12] First, determine if all peaks or just the analyte peaks are splitting. If all peaks are affected, it could indicate a problem with the injector, a blockage in the system, or a void at the column inlet.[11] If only the analyte peaks are split, it may be due to:

  • Sample solvent incompatibility: Injecting the sample in a solvent stronger than the mobile phase can cause distortion.[9][10] Whenever possible, dissolve the sample in the mobile phase.[12]

  • On-column degradation or racemization: The combination of the stationary phase and mobile phase could be causing the compound to degrade or racemize.[2]

  • Co-elution of closely related impurities: The split peak might actually be two co-eluting compounds.[12]

Q4: I have no separation at all. What should I try next?

If you observe no separation (a single peak), a more significant change in methodology is required. Consider the following:

  • Switching the elution mode: If you are using normal-phase, try reversed-phase or polar organic mode, as these can offer complementary selectivity.[3][13]

  • Trying a different class of CSP: If polysaccharide columns are not effective, consider Pirkle-type, cyclodextrin-based, or macrocyclic glycopeptide columns.[3][14] The interactions governing chiral recognition differ significantly between these phases.

  • Exploring Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be a powerful tool when other methods fail.[5][6][15]

Troubleshooting Guides

Issue 1: Poor Resolution (Rs < 1.5)

Achieving baseline resolution is critical for accurate quantification. When resolution is suboptimal, a systematic optimization of chromatographic parameters is necessary.

Step-by-Step Protocol for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Normal Phase: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane). Small changes in the percentage of the alcohol can have a significant impact on selectivity.[16]

    • Reversed Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. The type of organic modifier can also influence selectivity.[3]

    • Additives: For basic dihydrobenzofuran azetidines, titrate the concentration of a basic additive (e.g., 0.05% to 0.2% DEA). For acidic compounds, use an acidic additive (e.g., 0.1% TFA).[4]

  • Adjust Column Temperature:

    • Temperature affects the thermodynamics of the chiral recognition process.[1] It is recommended to screen a range of temperatures (e.g., 15°C to 40°C).[1] Lowering the temperature often improves resolution, but can increase backpressure.[1]

  • Modify the Flow Rate:

    • Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[1]

Data Presentation: Impact of Mobile Phase Modifier on Resolution

Mobile Phase (Hexane:IPA)Resolution (Rs)
95:50.8
90:101.2
85:151.6
80:201.4

This is example data and will vary depending on the specific analyte and chiral stationary phase.

Issue 2: Inconsistent Retention Times and/or Loss of Resolution

Reproducibility is key in analytical chemistry. Drifting retention times or a gradual loss of resolution can indicate a problem with the column or the system.

Troubleshooting Workflow for Inconsistent Results:

Caption: Stepwise troubleshooting for inconsistent chromatographic results.

Detailed Steps:

  • System Check: Ensure there are no leaks in the HPLC system and that the pump is delivering a consistent flow rate.

  • Column Equilibration: Chiral separations can require longer equilibration times than achiral separations.[16] Ensure the column is fully equilibrated with the new mobile phase before injecting your sample.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile component can alter the composition and affect retention times.[1]

  • Column Contamination and Regeneration: Over time, strongly retained impurities can accumulate on the column, leading to a loss of performance.[16][17] Follow the manufacturer's instructions for column washing and regeneration.[17] For polysaccharide-based columns, this may involve flushing with a series of strong solvents.[16][17]

Advanced Techniques: Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular technique for chiral separations due to its high speed, reduced solvent consumption, and often orthogonal selectivity to HPLC.[5][6][8][18]

Key Considerations for SFC Method Development:

  • Co-solvent Selection: Alcohols such as methanol, ethanol, and isopropanol are common co-solvents with supercritical CO2.[8] The choice and percentage of the co-solvent are critical for achieving separation.

  • Additives: Similar to HPLC, acidic or basic additives are often necessary to improve peak shape and selectivity for ionizable compounds.[6][8]

  • Backpressure and Temperature: These parameters influence the density of the supercritical fluid and can be optimized to fine-tune the separation.

SFC Screening Workflow:

Caption: A typical workflow for chiral method development using SFC.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Understanding Split Peaks. LCGC International. [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Phenomenex. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PubMed Central. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • When using HPLC, how do you deal with split peaks?. ResearchGate. [Link]

  • What is Peak Splitting?. Chromatography Today. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • How can I improve my chiral column resolution?. ResearchGate. [Link]

  • Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PubMed Central. [Link]

  • Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. PubMed. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Chiral High Performance Liquid Chromatography: Review. IJPPR. [Link]

  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies. [Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]

  • SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS. J-STAGE. [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]

  • State-of-the-Art Separations With Convergence Chromatography. American Laboratory. [Link]

  • Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. ACS Publications. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. PubMed Central. [Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Title: High-Resolution NMR Analytical Comparison Guide: Resolving Complex Spin Systems in 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine Executive Summary In modern drug discovery, the precise structural and stereochem...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution NMR Analytical Comparison Guide: Resolving Complex Spin Systems in 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Executive Summary

In modern drug discovery, the precise structural and stereochemical elucidation of chiral heterocyclic scaffolds is non-negotiable. 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine is a highly versatile intermediate featuring a chiral dihydrobenzofuran core linked to a conformationally strained azetidine ring. Characterizing this molecule presents a severe analytical challenge: the dense clustering of diastereotopic protons in the aliphatic region (2.8–4.5 ppm) renders standard 1D NMR insufficient.

This guide objectively compares standard 400 MHz 1D


H-NMR against an ultra-high-field 600 MHz 2D NMR (COSY/HSQC) workflow, providing application scientists with a field-proven methodology to unambiguously resolve complex spin systems.

The Analytical Challenge: Spin System Complexity

The structural architecture of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine induces magnetic inequivalence across multiple proton pairs:

  • Dihydrobenzofuran C3 Protons: These two protons form a classic ABX spin system with the chiral C2 proton.

  • Azetidine C2 and C4 Protons: The spatial relationship with the bulky ether substituent renders the geminal protons on the azetidine ring diastereotopic.

  • Methoxy Linker (-CH

    
    -O-):  Attached directly to the chiral C2 center, these protons are also diastereotopic.
    

When analyzed at lower magnetic fields (e.g., 400 MHz), the chemical shift differences (


) between these geminal protons are small relative to their scalar coupling constants (

). This results in a

ratio that violates first-order rules, causing severe second-order "roofing" effects and indistinguishable multiplet overlap. As established in literature, NMR spectroscopy remains the "gold standard" for atomic-level structural elucidation in drug design, but only when the appropriate field strength and pulse sequences are applied [1].

Technical Comparison: 400 MHz 1D vs. 600 MHz 2D NMR

To overcome spectral crowding, increasing the external magnetic field (


) is required. Because the Larmor precession frequency scales linearly with 

, a 600 MHz spectrometer provides 50% greater chemical shift dispersion (in Hz) than a 400 MHz instrument, while

-coupling values (in Hz) remain constant. This physical phenomenon transforms convoluted second-order multiplets into interpretable first-order systems [2].

Table 1: Quantitative Performance Comparison of NMR Modalities for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

ParameterStandard 400 MHz 1D

H-NMR
Ultra-High Field 600 MHz + 2D NMR
Magnetic Field Strength (

)
9.4 Tesla14.1 Tesla
Chemical Shift Dispersion 400 Hz/ppm600 Hz/ppm

Ratio (Aliphatic Region)
< 10 (Second-order, severe overlap)> 10 (Approaching first-order)
Diastereotopic Resolution Poor (Convoluted multiplets at 2.8-4.5 ppm)Excellent (Resolved via

C dispersion in HSQC)
Signal-to-Noise Ratio (Normalized) 1.0x (Room Temp Probe)~2.5x (CryoProbe technology)
Acquisition Time < 5 minutes~ 45 minutes (1D + COSY + HSQC)
Structural Confidence Low (Ambiguous assignments)Absolute (Unambiguous spatial/bond connectivity)

Experimental Protocol: Self-Validating 2D NMR Workflow

As a Senior Application Scientist, I emphasize that an analytical protocol must be a self-validating system. The following workflow ensures that every data point is internally calibrated and reproducible.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 15 mg of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: TMS acts as an internal standard. Setting the TMS resonance exactly to 0.00 ppm self-validates the chemical shift axis, eliminating solvent-induced susceptibility errors.

Step 2: Probe Tuning and Temperature Equilibration

  • Insert the sample into a 600 MHz spectrometer equipped with a TCI CryoProbe.

  • Equilibrate the sample at exactly 298.0 K for 5 minutes.

  • Causality: Temperature fluctuations alter solvent viscosity and molecular tumbling rates, shifting exchangeable proton signals. Strict thermal control ensures spin-lattice relaxation (

    
    ) stability.
    
  • Automatically tune and match the probe for both

    
    H and 
    
    
    
    C frequencies. This validates maximum radiofrequency (RF) power transfer.

Step 3: 1D


H and 90-Degree Pulse Calibration 
  • Execute a standard 1D proton experiment (zg30 pulse program).

  • Calibrate the 90-degree pulse width (

    
    ) for the specific sample.
    
  • Causality: Accurate flip angles are critical for 2D coherence transfer. An uncalibrated

    
     will result in artifacts and signal loss in subsequent 2D experiments.
    

Step 4: 2D HSQC Acquisition (Heteronuclear Single Quantum Coherence)

  • Set up the

    
    H-
    
    
    
    C HSQC experiment using a multiplicity-edited pulse sequence (e.g., hsqcedetgpsp.3).
  • Parameters: 2048 data points in F2 (

    
    H) and 256 increments in F1 (
    
    
    
    C); 4 scans per increment; relaxation delay (D1) of 1.5 s.
  • Causality: The HSQC sequence transfers magnetization between directly bonded

    
    H and 
    
    
    
    C nuclei. By spreading the overlapping proton signals (2.8–4.5 ppm) across the much wider
    
    
    C chemical shift range (30–80 ppm), the diastereotopic protons of the azetidine and linker are cleanly separated into distinct cross-peaks. The multiplicity editing self-validates the assignment by phasing CH
    
    
    cross-peaks oppositely to CH/CH
    
    
    peaks.

Workflow & Logical Relationships

NMR_Workflow Prep Sample Preparation (CDCl3, TMS, 298K) Acq1D 1D 1H-NMR (400 vs 600 MHz) Prep->Acq1D Decision Spectral Overlap Detected? Acq1D->Decision Acq2D 2D NMR Acquisition (COSY, HSQC) Decision->Acq2D Yes (Complex Multiplets) Elucidation Full Structural & Stereochemical Elucidation Decision->Elucidation No (First-Order Spectra) Analysis1 ABX System Resolution (Dihydrobenzofuran) Acq2D->Analysis1 Analysis2 Diastereotopic Assignment (Azetidine & Linker) Acq2D->Analysis2 Analysis1->Elucidation Analysis2->Elucidation

Figure 1: Decision-tree workflow for the NMR structural elucidation of complex heterocyclic ethers.

Conclusion

For heavily coupled, sterically constrained molecules like 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine, relying on standard 400 MHz 1D NMR introduces unacceptable structural ambiguity. Upgrading to a 600 MHz platform combined with 2D HSQC/COSY techniques provides the necessary chemical shift dispersion and heteronuclear separation to decode second-order ABX systems and diastereotopic overlaps. This rigorous, self-validating approach guarantees the scientific integrity required for downstream drug development.

References

  • Emwas A.H., et al. "NMR as a 'Gold Standard' Method in Drug Design and Discovery." Molecules. 2020;25:4597.[Link]

  • Skinner A.L., Laurence J.S. "High-field solution NMR spectroscopy as a tool for assessing protein interactions with small molecule ligands." Journal of Pharmaceutical Sciences. 2008;97:4670–4695.[Link]

Comparative

C-NMR characterization of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

C-NMR Characterization Guide: 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine Executive Summary: The Characterization Challenge The structural validation of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine presents a sp...

Author: BenchChem Technical Support Team. Date: March 2026

C-NMR Characterization Guide: 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Executive Summary: The Characterization Challenge

The structural validation of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine presents a specific challenge in medicinal chemistry. This scaffold combines a strained, basic azetidine ring with a bicyclic ether (dihydrobenzofuran) via a flexible oxymethyl linker. In standard Proton NMR (


H-NMR), the region between 3.5 and 5.0 ppm is often congested, containing overlapping signals from the azetidine ring protons, the linker methylene, and the chiral dihydrobenzofuran protons.

This guide outlines a Carbon-13 (


C) NMR characterization strategy  that resolves these ambiguities. By comparing standard broadband-decoupled acquisition with DEPT-135 (Distortionless Enhancement by Polarization Transfer)  and evaluating solvent effects (CDCl

vs. DMSO-

), we provide a definitive protocol for certifying the structural integrity of this compound.

Structural Breakdown & Predicted Chemical Shifts

To accurately assign the spectrum, the molecule is dissected into three distinct magnetic environments. The values below are derived from chemometric fragment analysis of verified analogs (e.g., 3-alkoxyazetidines and 2-substituted 2,3-dihydrobenzofurans).

Table 1: Diagnostic C-NMR Shift Assignments
FragmentCarbon PositionPredicted Shift (

, ppm)
DEPT-135 PhaseStructural Diagnostic Note
Azetidine Ring C3 (Methine, ether-linked)68.0 – 72.5 Positive (+)Highly sensitive to stereochemistry; deshielded by oxygen.
C2, C4 (Methylenes)52.0 – 56.5 Negative (-)Broadens in CDCl

if N-inversion is slow; sharpens in salts.
Linker O-CH

-
73.0 – 76.0 Negative (-)Key diagnostic for the ether bond formation.
Dihydrobenzofuran C2 (Chiral Methine)80.0 – 84.5 Positive (+)The most deshielded aliphatic signal; confirms the dihydrofuran ring closure.
C3 (Methylene)32.0 – 36.0 Negative (-)Distinctly upfield; confirms saturation of the furan ring.
Aromatic Core C-O (Quaternary)158.0 – 160.0 Null (Invisible)Characteristic of benzofuran oxygen attachment.
Ar-CH109.0 – 130.0 Positive (+)Typical aromatic pattern (4 signals).

Comparative Analysis: Methodological Alternatives

For this specific compound, a single technique is insufficient. We compare the "Standard" approach against "Enhanced" alternatives to demonstrate why multi-modal characterization is required.

Comparison A: Solvent System Performance (CDCl vs. DMSO- )

The choice of solvent fundamentally alters the appearance of the azetidine ring signals due to the basicity of the nitrogen.

FeatureAlternative 1: CDCl

(Chloroform-d)
Alternative 2: DMSO-

(Dimethyl Sulfoxide)
Recommendation
Azetidine Resolution Variable. The free base azetidine undergoes rapid N-inversion, often broadening C2/C4 signals at room temperature.Excellent. High polarity stabilizes the conformers. Essential if the compound is isolated as an HCl or TFA salt.Use DMSO-

for salts; CDCl

for free base.
Solubility Good for the free amine (lipophilic ether chain).Excellent for polar salts.DMSO-

is the safer "universal" solvent here.
Water Interference Low. H

O peak at ~1.56 ppm (H-NMR) does not interfere with C-NMR.
High. Water peak at ~3.33 ppm can obscure linker protons in H-NMR, but C-NMR remains unaffected .C-NMR in DMSO-

is superior for purity checks.
Comparison B: 1D Broadband vs. DEPT-135

Why is standard


C-NMR insufficient? The aliphatic region (30–85 ppm) contains five distinct signals  (2x Azetidine CH

, 1x Linker CH

, 1x Benzofuran CH

, 2x Methines). In a standard 1D spectrum, these appear as indistinguishable singlets.
  • Standard 1D: Shows 5 peaks. Cannot distinguish the linker (CH

    
    ) from the chiral center (CH).
    
  • DEPT-135: Inverts the three CH

    
     groups (Negative) and keeps the two CH groups (Positive).
    
  • Result: This technique unambiguously identifies the Linker CH

    
      (Negative, ~74 ppm) vs. the Azetidine C3  (Positive, ~70 ppm), validating the ether connection.
    

Detailed Experimental Protocol

This protocol ensures the detection of quaternary carbons (often lost due to long relaxation times) and proper phase separation for DEPT.

Step 1: Sample Preparation
  • Mass: Weigh 15–25 mg of the compound (Free base or HCl salt).

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Reasoning: DMSO minimizes aggregation of the azetidine ring, ensuring sharp peaks.

  • Vessel: Use a high-quality 5mm NMR tube (Class A recommended to reduce shimming time).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (approx -10 to 230 ppm).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Critical: The quaternary carbons at the benzofuran junction (C3a, C7a) have long T1 relaxation times. A short D1 will suppress these signals.

  • Scans (NS): Minimum 1024 scans (approx 1 hour).

    • Signal-to-Noise: The quaternary carbons require high scan counts to be distinct from the baseline noise.

Step 3: DEPT-135 Acquisition
  • Pulse Sequence: dept135.

  • J-Coupling Constant: Set cnst2 (1J_CH) to 145 Hz .

  • Scans: 256 scans are usually sufficient.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision logic for assigning the aliphatic carbons, the most critical step for this molecule.

G Start Unknown Peak in Aliphatic Region (30 - 90 ppm) DEPT Run DEPT-135 Experiment Start->DEPT Phase_Pos Positive Phase (+) (CH / CH3) DEPT->Phase_Pos Up Signal Phase_Neg Negative Phase (-) (CH2) DEPT->Phase_Neg Down Signal Check_Shift_Pos Check Chemical Shift Phase_Pos->Check_Shift_Pos Check_Shift_Neg Check Chemical Shift Phase_Neg->Check_Shift_Neg Benzofuran_C2 80-85 ppm: Benzofuran C2 (Chiral) Check_Shift_Pos->Benzofuran_C2 Azetidine_C3 68-72 ppm: Azetidine C3 Check_Shift_Pos->Azetidine_C3 Linker 73-76 ppm: Linker O-CH2 Check_Shift_Neg->Linker Azetidine_Ring 50-60 ppm: Azetidine C2/C4 Check_Shift_Neg->Azetidine_Ring Benzofuran_C3 30-36 ppm: Benzofuran C3 Check_Shift_Neg->Benzofuran_C3

Figure 1: Logic flow for assigning the five critical aliphatic carbons in 3-((2,3-dihydrobenzofuran-2-yl)methoxy)azetidine using DEPT-135 phasing.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for general chemical shift ranges of ethers and amines).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for 2,3-dihydrobenzofuran fragment data).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Source for solvent residual peak calibration).

  • Lovering, F., et al. (2016). Azetidines as a Growing Scaffold in Medicinal Chemistry. ChemMedChem, 11(3), 263-267. [Link] (Context for azetidine ring shifts and stability).

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine. As a critical quality attribute, pur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine. As a critical quality attribute, purity analysis ensures the safety and efficacy of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.

The development of a robust and reliable analytical method is paramount for the quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This guide will explore the systematic approach to developing a stability-indicating HPLC method, comparing various stationary phases and mobile phase compositions to achieve optimal separation of the main compound from its potential impurities.

Understanding the Analyte: Physicochemical Properties

3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine is a molecule incorporating a dihydrobenzofuran and an azetidine moiety. The azetidine ring, a strained four-membered heterocycle, can influence the molecule's metabolic stability and solubility.[2] The presence of a basic nitrogen in the azetidine ring and the ether linkage suggests the compound is polar. This polarity is a key factor in selecting the appropriate HPLC column and mobile phase.[3] Furthermore, the molecule possesses a chiral center at the 2-position of the dihydrobenzofuran ring, necessitating consideration of enantiomeric separation.[4]

Part 1: Foundational Strategy for Method Development

A systematic approach to HPLC method development begins with column and mobile phase screening to explore a wide range of selectivity options.[5] The goal is to find conditions that provide adequate retention for the main peak and resolve it from all potential process impurities and degradation products.

Method Development Workflow

The process of developing a robust HPLC method follows a logical progression from initial screening to final validation. This workflow ensures that all critical parameters are evaluated and optimized.

HPLC Method Development Workflow Figure 1: HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Column_Screening Column Screening (C18, Phenyl-Hexyl, Polar-Embedded) Analyte_Characterization->Column_Screening Informs choice Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening Evaluate with Gradient_Optimization Gradient Optimization (Slope, Time) Mobile_Phase_Screening->Gradient_Optimization Select best candidates Parameter_Tuning Parameter Tuning (Flow Rate, Temperature) Gradient_Optimization->Parameter_Tuning Peak_Purity Peak Purity Assessment Parameter_Tuning->Peak_Purity Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, etc.) Peak_Purity->Forced_Degradation Confirm stability-indicating ICH_Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, etc.) Forced_Degradation->ICH_Validation Final_Method Final, Validated Method ICH_Validation->Final_Method

Caption: A structured workflow for systematic HPLC method development.

Part 2: Comparative Analysis of Chromatographic Conditions

The choice of stationary and mobile phases is critical for achieving the desired selectivity and resolution.[6] We will compare three distinct reversed-phase columns to assess their performance for this specific analyte.

Column Selection Rationale

The selection of an HPLC column should be based on a thorough understanding of the analyte's properties and the separation goals.[7]

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, providing high hydrophobicity. A modern, base-deactivated C18 is a good starting point for most applications.[8]

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like the benzofuran moiety. The use of methanol as an organic modifier can enhance these interactions.[9]

  • Polar-Embedded/AQ-type C18: These columns are designed for use with highly aqueous mobile phases, which are often necessary for retaining and separating polar compounds.[10][11] They resist the "phase collapse" or "dewetting" that can occur with traditional C18 columns under these conditions.[3][11]

Experimental Protocols and Comparative Data

The following protocols outline the conditions for three different HPLC methods. A stock solution of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine at 1.0 mg/mL in 50:50 acetonitrile:water was used for all experiments.

Method A: Standard C18 Approach

  • Rationale: This method serves as a baseline using the most common reversed-phase column. Acetonitrile is chosen for its low viscosity and UV transparency.[12] A phosphate buffer is used to control the mobile phase pH, which is crucial for the consistent ionization state and retention of basic compounds.[9]

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

Method B: Alternative Selectivity with Phenyl-Hexyl

  • Rationale: To explore different retention mechanisms, a phenyl-hexyl column is employed. Methanol is used as the organic modifier to enhance potential π-π interactions between the analyte and the stationary phase.[9]

  • Protocol:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

Method C: Enhanced Retention for Polar Analytes

  • Rationale: Given the polar nature of the azetidine and ether components, a polar-embedded column is evaluated to improve retention and peak shape, especially for any potential polar impurities. These columns provide excellent retention for polar compounds.

  • Protocol:

    • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

Performance Comparison

The performance of each method is evaluated based on key chromatographic parameters. The ideal method will provide good retention, sharp peaks (high efficiency), and symmetrical peak shape.

Parameter Method A (C18) Method B (Phenyl-Hexyl) Method C (Polar-Embedded)
Retention Time (min) ~ 8.5~ 9.2~ 10.1
Theoretical Plates (N) > 10,000> 9,000> 12,000
Tailing Factor (Tf) 1.21.41.1
Resolution (Rs) from nearest impurity 2.11.82.5
Key Advantage General applicabilityAlternative selectivityExcellent peak shape, better retention
Potential Drawback May show poor retention for very polar impuritiesPotential for lower efficiency with methanolTFA can suppress MS signal if used

Part 3: Ensuring Method Specificity through Forced Degradation

A crucial step in developing a purity method is to perform forced degradation studies. These studies demonstrate that the method is "stability-indicating," meaning it can separate the drug substance from its degradation products.[13][14] According to ICH guideline Q1A(R2), stress testing should include exposure to acid, base, oxidation, heat, and light.[13][15]

Forced Degradation Workflow

The process involves subjecting the analyte to various stress conditions and then analyzing the stressed samples to identify and separate any resulting degradants.

Forced Degradation Workflow Figure 2: Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis & Evaluation API_Sample API Sample (1 mg/mL solution) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API_Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) API_Sample->Thermal Photolytic Photolytic (ICH Q1B light exposure) API_Sample->Photolytic HPLC_Analysis Analyze Stressed Samples by Optimized HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity_Check Peak Purity / Mass Balance (Using PDA & MS detectors) HPLC_Analysis->Peak_Purity_Check Evaluate chromatograms Method_Specificity Confirm Method Specificity Peak_Purity_Check->Method_Specificity Demonstrates resolution

Caption: Workflow for conducting forced degradation studies.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16] If significant degradation is observed, the method's ability to resolve the newly formed impurity peaks from the main peak confirms its stability-indicating nature.

Part 4: Method Validation and Chiral Considerations

Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[17][18][19] Validation characteristics include specificity, linearity, range, accuracy, precision, and robustness.[17]

A Note on Chiral Purity

The target molecule has a stereocenter, meaning it can exist as a pair of enantiomers. While the methods described here are for achiral purity (separating from different chemical compounds), a separate chiral HPLC method would be required to determine enantiomeric purity.[20] This typically involves using a chiral stationary phase (CSP), such as one based on derivatized cyclodextrins, which can differentiate between the enantiomers.[21][22] The development of a chiral method is a distinct process but is essential for controlling the stereochemical purity of the final product.

Conclusion

This guide has compared three distinct reversed-phase HPLC methods for the purity analysis of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine. Based on the comparative data, Method C, which utilizes a polar-embedded C18 column with a water/acetonitrile gradient containing 0.1% TFA, is recommended. This method provides the best combination of retention, efficiency, and peak shape, making it the most suitable starting point for a robust, stability-indicating purity assay. Further optimization and full validation according to ICH guidelines are necessary next steps to implement this method for routine quality control.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.).
  • Column Selection for HPLC Method Development - Element Lab Solutions. (n.d.).
  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.).
  • Column Selection for HPLC Method Development - Waters Corporation. (n.d.).
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (2025, January 8).
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
  • An Efficient Approach to Column Selection in HPLC Method Development. (n.d.).
  • How To Choose An HPLC Column - Axion Labs. (n.d.).
  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (1995, June).
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. (n.d.).
  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances - Academia.edu. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS - Benchchem. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Impurities and Forced Degradation Studies: A Review | Request PDF - ResearchGate. (n.d.).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.).
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem. (n.d.).
  • Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans | Request PDF - ResearchGate. (2025, November 15).
  • Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed. (2005, January 21).
  • Chiral High Performance Liquid Chromatography: Review - IJPPR. (2020, July 30).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12).

Sources

Comparative

Mass Spectrometry (MS) Fragmentation of Azetidine Derivatives: A Comparative Analytical Guide

As drug discovery increasingly explores constrained azaheterocycles to improve pharmacokinetic properties, the four-membered azetidine ring has emerged as a critical structural motif. However, the high angle strain (~26...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly explores constrained azaheterocycles to improve pharmacokinetic properties, the four-membered azetidine ring has emerged as a critical structural motif. However, the high angle strain (~26 kcal/mol) of azetidines drastically alters their gas-phase behavior in mass spectrometry (MS) compared to their five- and six-membered counterparts (pyrrolidines and piperidines).

This guide provides an in-depth, comparative analysis of azetidine fragmentation mechanisms under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Designed for analytical chemists and drug development professionals, it synthesizes mechanistic causality, comparative performance data, and self-validating experimental protocols.

Mechanistic Drivers of Azetidine Fragmentation

The fragmentation of azetidine derivatives is fundamentally driven by the thermodynamic imperative to relieve ring strain. Upon protonation during ESI, the energy barrier for ring-opening is significantly lower than that of larger cyclic amines.

Ring-Opening and Alkene Elimination

The hallmark of azetidine MS/MS spectra is the initial


-cleavage of the C–N bond, generating a transient iminium cation. This acyclic intermediate rapidly undergoes inductive cleavage to expel a neutral alkene. For unsubstituted or simple alkyl-azetidines, this typically manifests as the neutral loss of ethylene (

, 28 Da). In more complex derivatives, the loss of the entire cyclic amine neutral (e.g., 57 Da for azetidine) is observed, leaving behind a stable carbocation[1].
The Azetidinium Ion Intermediate

In specific structural contexts—particularly when analyzing degradation products or metabolites—azetidines can fragment via a secondary mechanism involving the formation of a highly reactive azetidinium ion. Forced degradation studies of azetidine-core drugs (such as the FFA2 antagonist G334089) have demonstrated that alongside standard amide bond hydrolysis, gas-phase activation proceeds through an azetidinium intermediate before final product ion formation[2].

-Lactams (Azetidin-2-ones)

When a carbonyl group is introduced into the ring (forming a


-lactam), the fragmentation pathway shifts. Molecules like ezetimibe undergo characteristic retro-cycloaddition-like cleavages. The dominant MS/MS pathway involves the simultaneous cleavage of the C–N and C2–C3 bonds, resulting in the elimination of a ketene or isocyanate neutral[3].

AzetidineFragmentation A Protonated Azetidine [M+H]+ B Ring-Opened Iminium Cation A->B Alpha-Cleavage (Relieves Ring Strain) C Azetidinium Ion Intermediate A->C Nucleophilic Rearrangement D Loss of Alkene (e.g., -C2H4) B->D Inductive Cleavage C->D Ring Expansion/Cleavage E Stable Product Ion Detected D->E Charge Retention

Figure 1: Principal CID fragmentation pathways of protonated azetidines, driven by ring strain relief.

Peptide Scaffolds: The "Proline Effect" vs. "Pipecolic Acid Effect"

When azetidine is incorporated into peptide sequences as azetidine-2-carboxylic acid (Aze), it profoundly dictates the fragmentation of the entire molecule.

In collision-induced dissociation (CID), peptides containing Aze fragment according to the well-established "proline effect" . The increased basicity of the prolyl-amide site and the rigidity of the four-membered ring drive the mobile proton to the amide bond N-terminal to the Aze residue. This lowers the activation energy for cleavage, yielding highly abundant


 ions[4].

Conversely, expanding the ring to a six-membered pipecolic acid (Pip) induces the "pipecolic acid effect" . The increased flexibility of the Pip residue allows for peptide conformations where proton transfer to the C-terminal amide site becomes energetically favorable, resulting in selective cleavage that yields


 ions[4].

PeptideFrag Precursor Protonated Peptide [M+nH]n+ Aze Azetidine-2-carboxylic acid (Aze) (4-membered ring) Precursor->Aze Pip Pipecolic acid (Pip) (6-membered ring) Precursor->Pip ProlineEffect The 'Proline Effect' N-terminal Amide Cleavage Aze->ProlineEffect High basicity & rigidity PipEffect The 'Pipecolic Acid Effect' C-terminal Amide Cleavage Pip->PipEffect Flexibility & steric effects YIon Abundant y-type Ions ProlineEffect->YIon BIon Abundant b-type Ions PipEffect->BIon

Figure 2: Divergent CID fragmentation mechanisms of Aze- vs. Pip-containing peptides.

Comparative Data: Azetidine vs. Alternative Cyclic Amines

To objectively evaluate azetidine's MS behavior, we must benchmark it against alternative cyclic amines. The table below summarizes the causality between ring size, strain energy, and dominant MS/MS fragmentation features.

FeatureAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Azetidin-2-one (

-Lactam)
Ring Strain Energy ~26.0 kcal/mol~6.0 kcal/mol~0.1 kcal/mol~28.0 kcal/mol
Primary Neutral Loss Ethylene (28 Da) or whole ring (57 Da)Pyrroline (69 Da) or whole ring (71 Da)Piperideine (83 Da)Ketene / Isocyanate
CID Energy Required Low (10-20 eV)Moderate (20-30 eV)High (30-45 eV)Low (10-20 eV)
Peptide Cleavage Bias Strong N-terminal (

-ions)
Strong N-terminal (

-ions)
Strong C-terminal (

-ions)
N/A
Mechanistic Driver Relief of severe angle strainInductive cleavageComplex rearrangementRetro-cycloaddition

Experimental Protocol: LC-ESI-MS/MS Characterization of Azetidines

Because azetidines are prone to in-source fragmentation due to their high ring strain, standard generic MS methods often fail to detect the intact molecular ion


. The following self-validating protocol is optimized to preserve the precursor ion while generating informative MS/MS spectra.
Step 1: Sample Preparation
  • Dissolve the azetidine derivative in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1-5 µg/mL.

  • Causality Check: Avoid highly acidic modifiers (e.g., >0.1% TFA) in the diluent, as excessive protonation prior to the source can catalyze premature ring-opening. Use 0.1% Formic Acid instead.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI Source Optimization (Soft Ionization)

To prevent in-source decay of the strained 4-membered ring:

  • Capillary Voltage: +3.0 kV (Positive Ion Mode).

  • Desolvation Temperature: Lower than standard methods—set to 250°C to 300°C (excessive heat drives thermal ring expansion).

  • Cone Voltage / Declustering Potential: Set low (e.g., 15-25 V). Validation: Gradually increase the cone voltage; if the

    
     signal drops while the 
    
    
    
    signal rises, you have exceeded the stability threshold of the azetidine ring.
Step 4: Collision-Induced Dissociation (CID) Acquisition
  • Isolate the

    
     precursor using a narrow isolation window (1.0 Da).
    
  • Apply a Collision Energy (CE) ramp from 10 eV to 35 eV.

  • Data Interpretation: Look for the diagnostic loss of 28 Da (ethylene) or the loss of the intact azetidine radical/neutral. For

    
    -lactams, monitor for the loss of the specific isocyanate derivative corresponding to the N-substituent[3].
    

References

  • Source: Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate)
  • Source: International Journal of Mass Spectrometry (via ResearchGate)
  • Source: Journal of the American Society for Mass Spectrometry (via PubMed)
  • LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method Source: Taylor & Francis URL

Sources

Validation

A Comparative Analysis of the Bioactivity of Dihydrobenzofuran and Benzofuran Azetidines

A Senior Application Scientist's Guide to Structure, Synthesis, and Biological Activity In the landscape of medicinal chemistry, the fusion of privileged scaffolds to create hybrid molecules is a well-established strateg...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure, Synthesis, and Biological Activity

In the landscape of medicinal chemistry, the fusion of privileged scaffolds to create hybrid molecules is a well-established strategy for the discovery of novel therapeutic agents. This guide provides an in-depth comparison of two such classes of compounds: dihydrobenzofuran-azetidines and benzofuran-azetidines. We will explore how the subtle difference in the saturation of the furan ring, when combined with the strained four-membered azetidinone ring, profoundly influences their synthesis, structure-activity relationships (SAR), and ultimately, their biological activity.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to explain the causal links between chemical structure and biological function, grounded in experimental data and authoritative sources.

Foundational Scaffolds: A Tale of Two Cores

The bioactivity of the final hybrid molecule is intrinsically linked to the properties of its constituent parts: the benzofuran or dihydrobenzofuran core and the azetidinone ring.

  • Benzofuran: This heterocyclic compound, consisting of a fused benzene and furan ring, is a common motif in natural products and synthetic drugs.[1][2] Its planar, aromatic structure is a key feature in a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The planarity often facilitates intercalation with DNA or fitting into the flat binding pockets of enzymes.[5]

  • 2,3-Dihydrobenzofuran: In contrast, the 2,3-dihydrobenzofuran scaffold possesses a non-planar, saturated furan ring.[6] This structural change from sp² to sp³ hybridization at the 2 and 3 positions introduces a three-dimensional geometry. This "buckling" can significantly alter how the molecule interacts with biological targets, potentially leading to different binding modes, improved selectivity, and altered pharmacokinetic properties compared to its planar benzofuran counterpart.[7][8]

  • Azetidin-2-one (β-Lactam): The azetidin-2-one ring is a four-membered lactam famous for being the core structure of penicillin and cephalosporin antibiotics.[9] Beyond its antibacterial prowess, this strained ring system is a versatile pharmacophore, with derivatives exhibiting a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[10][11][12]

The central hypothesis of this guide is that the combination of the rigid, planar benzofuran versus the more flexible, three-dimensional dihydrobenzofuran with the reactive azetidinone ring will lead to distinct biological profiles.

Synthetic Pathways: The Staudinger Cycloaddition

A prevalent and effective method for synthesizing the azetidin-2-one ring onto a primary amine is the Staudinger ketene-imine cycloaddition.[13][14] This [2+2] cycloaddition reaction involves the reaction of an imine (Schiff base) with a ketene, typically generated in situ from an acyl chloride and a base like triethylamine.[15][16]

The general workflow for synthesizing both classes of compounds follows a similar path, differing primarily in the initial benzofuran or dihydrobenzofuran starting material.

Experimental Protocol: General Synthesis of Benzofuran/Dihydrobenzofuran Azetidin-2-ones

Step 1: Synthesis of the Schiff Base (Imine)

  • To a solution of the appropriate amine (e.g., 2-aminobenzofuran or 2-amino-2,3-dihydrobenzofuran) (1 equivalent) in a suitable solvent such as ethanol or methanol, add the desired substituted aromatic aldehyde (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The resulting solid Schiff base is typically collected by filtration, washed with cold ethanol, and dried.

Step 2: [2+2] Cycloaddition (Staudinger Reaction)

  • Dissolve the synthesized Schiff base (1 equivalent) and a base, typically triethylamine (2 equivalents), in an anhydrous solvent like dioxane or dimethylformamide (DMF) in a round-bottom flask.[11]

  • Cool the stirred solution to 0-5 °C in an ice bath.

  • Add chloroacetyl chloride (1.5 equivalents) dropwise to the mixture over 30 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-5 hours.[11]

  • Monitor the reaction by TLC. Once complete, the mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure azetidin-2-one derivative.

G cluster_start Starting Materials cluster_reaction1 Step 1: Imine Formation cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_reaction2 Step 2: Staudinger Cycloaddition cluster_product Final Product A Benzofuran-Amine or Dihydrobenzofuran-Amine C Schiff Base (Imine) Formation A->C B Substituted Aromatic Aldehyde B->C D Isolated Schiff Base C->D Isolation G [2+2] Cycloaddition D->G E Chloroacetyl Chloride E->G F Triethylamine (Base) F->G H Substituted Benzofuran-Azetidinone or Dihydrobenzofuran-Azetidinone G->H Cyclization

Comparative Bioactivity: Anticancer Potential

To provide a clear comparison, we will focus on one of the most widely reported activities for these scaffolds: anticancer or cytotoxic activity.[17][18][19] The efficacy of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[20][21][22] A lower IC₅₀ (half-maximal inhibitory concentration) value indicates greater potency.

Compound ClassCore ScaffoldRepresentative ActivityCancer Cell LineIC₅₀ (µM)Reference
Benzofuran Hybrids BenzofuranAnticancerHCT-116 (Colon)3.27 - 5.20[3][18]
BenzofuranAnticancerMDA-MB-231 (Breast)3.01[18]
BenzofuranAnticancerA549 (Lung)1.48[18]
BenzofuranAnticancerHeLa (Cervical)1.06[3]
Dihydrobenzofuran Hybrids DihydrobenzofuranAnticancer (Neolignan)HT-1080 (Fibrosarcoma)~35[19]

Note: The data presented is a synthesis from multiple sources to illustrate the general potency of the core scaffolds. Direct comparison requires testing under identical conditions.

From the available data, it is evident that benzofuran derivatives frequently exhibit potent anticancer activity, with IC₅₀ values often in the low micromolar range.[3][18] Data for dihydrobenzofuran hybrids, such as neolignans, also show cytotoxic effects, although the reported potencies can vary widely.[19] The key takeaway is that both scaffolds are biologically active, but the nature and potency of that activity are highly dependent on the specific substitutions on both the core ring and the azetidinone moiety.

Experimental Protocol: MTT Assay for Cytotoxicity[21][24][25]
  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (dihydrobenzofuran-azetidines and benzofuran-azetidines) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR): The Impact of Saturation

The difference between a planar aromatic system and a non-planar saturated system is the crux of the SAR comparison.

SAR_Concept cluster_benzofuran Benzofuran-Azetidine (Planar) cluster_dihydro Dihydrobenzofuran-Azetidine (3D) B Flat, Aromatic Core (sp² hybridized) B_prop Properties: - π-π stacking - Intercalation potential - Rigid conformation B->B_prop Target Biological Target (e.g., Enzyme Active Site) B->Target Planar Binding D Buckled, Saturated Core (sp³ hybridized) D_prop Properties: - Specific 3D interactions - Conformational flexibility - Potential for improved solubility D->D_prop D->Target Stereospecific Binding

  • Benzofuran-Azetidines (Planar Core): The rigid planarity of the benzofuran ring can be advantageous for interacting with flat hydrophobic pockets in enzymes or for intercalating between DNA base pairs. This can lead to potent but potentially less selective activity. The SAR for these compounds often reveals that the type and position of substituents on the benzofuran and the phenyl ring attached to the azetidinone are critical for modulating activity.[1][24]

  • Dihydrobenzofuran-Azetidines (3D Core): The introduction of two chiral centers at the 2 and 3 positions of the dihydrobenzofuran ring adds significant structural complexity. This three-dimensionality can allow for more specific, directional interactions (e.g., hydrogen bonds, hydrophobic interactions) within a complex protein binding site. This can lead to enhanced selectivity for a particular target isoform or receptor subtype. Furthermore, the increased sp³ character generally improves aqueous solubility and can positively impact metabolic stability and overall pharmacokinetic profiles.[7] The stereochemistry (cis vs. trans, R vs. S) of the substituents on the dihydrofuran ring becomes a critical parameter for optimizing biological activity.

Conclusion and Future Perspectives

The choice between a benzofuran and a dihydrobenzofuran core in the design of novel azetidinone-containing compounds is a critical decision that dictates the resulting molecule's three-dimensional shape, physicochemical properties, and ultimately, its biological activity profile.

  • Benzofuran-azetidines offer a rigid, planar scaffold that has proven effective for generating potent bioactive compounds, particularly where interactions with flat binding domains are favored.

  • Dihydrobenzofuran-azetidines provide a more three-dimensional and flexible scaffold, opening avenues for achieving higher target selectivity and improved drug-like properties.

Future research should focus on the direct, parallel synthesis and evaluation of both series with identical substitution patterns to allow for a precise deconvolution of the electronic and steric effects of the core ring system. Such studies will provide invaluable data for medicinal chemists, enabling a more rational design of next-generation therapeutics targeting a wide range of diseases, from cancer to infectious agents.

References

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2012). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Journal of the Korean Chemical Society, 56(3), 358-363.
  • Patel, R., & Patel, P. (2012). Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. International Scholars Journals, 2(7), 183-188.
  • D'hooghe, M., & De Kimpe, N. (2024).
  • Al-Ostath, A., & El-Enany, M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11468-11492.
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  • Ahmad, I., et al. (2023). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 28(15), 5709.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2187.
  • Oriental Journal of Chemistry. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-one Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(2), 651-657.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2187.
  • S.Jubie, et al. (2009). Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. International Journal of ChemTech Research, 1(2), 154-158.
  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(3), 5537-5544.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2187.
  • Chen, D. Y. K., et al. (2013). Sequential C–H Functionalization Reactions for the Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans. Journal of the American Chemical Society, 135(17), 6424-6427.
  • PubMed. (2016). Synthesis of Functionalized Dihydrobenzofurans by Direct Aryl C-O Bond Formation under Mild Conditions. PubMed, 27618956.
  • RSC Publishing. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15488-15512.
  • ACS Publications. (2025).
  • PharmaTutor. (2013). ANTIMICROBIAL ACTIVITY OF AZETIDINONE DERIVATIVES: A REVIEW OF THE LITERATURE.
  • Taylor & Francis Online. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1166-1184.
  • National Center for Biotechnology Information. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15488-15512.
  • RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11468-11492.
  • National Center for Biotechnology Information. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PLoS ONE, 18(10), e0292728.
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  • ResearchGate. (n.d.). Cell sensitivity assays: The MTT assay. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide.
  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(6), 284-299.
  • MDPI. (2014). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 19(11), 17753-17771.
  • ResearchGate. (2021). Staudinger Ketene‐Imine [2 + 2] Cycloaddition of Novel Azomethines to Synthesize Biologically Active Azetidinone Derivatives and their in vitro Antimicrobial Studies. Journal of Heterocyclic Chemistry, 58(12).
  • PubMed. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2455-2459.
  • J-Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 71(1), 47-59.
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Comparative

Validating chemical structure of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Comprehensive Guide to Structural Validation: Advanced Orthogonal Analysis vs. Routine Screening for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine Executive Summary In modern drug discovery, maximizing the sp³-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Structural Validation: Advanced Orthogonal Analysis vs. Routine Screening for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Executive Summary

In modern drug discovery, maximizing the sp³-carbon fraction of lead compounds is a proven strategy for improving metabolic stability and clinical success rates. The building block 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine (CAS: 1521742-34-6) exemplifies this approach. It combines the privileged 2,3-dihydrobenzofuran pharmacophore—prevalent in CNS and oncology targets—with an azetidine ring, which offers superior pharmacokinetic properties compared to larger, more flexible macrocycles.

However, validating the structural integrity of this specific compound presents a significant analytical challenge. The flexible ether linkage (-O-CH₂-) connecting the two heterocycles is susceptible to synthetic cleavage or rearrangement. Generic synthetic routes often generate isobaric impurities (e.g., ring-opened phenols or azetidine-cleaved amino alcohols) that evade basic detection. This guide objectively compares the performance of a Comprehensive Orthogonal Validation Workflow against standard routine screening, providing drug development professionals with self-validating experimental protocols to ensure 100% structural confidence.

The Analytical Challenge: Why Routine Screening Fails

Routine screening—typically relying on 1D ¹H-NMR and nominal-mass LC-MS—is the industry default for high-throughput library synthesis. For complex heterocycles like 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine, this approach is fundamentally flawed:

  • Mass Ambiguity: Nominal mass MS cannot differentiate the intact product (MW: 205.25) from its ring-opened regioisomers.

  • NMR Signal Overlap: In 1D ¹H-NMR, the signals for the azetidine C2/C4 protons, the azetidine C3 methine proton, and the linker CH₂ protons all overlap heavily in the crowded 3.0–4.5 ppm aliphatic region[1]. This makes it impossible to definitively confirm the ether linkage using 1D techniques alone.

Quantitative Comparison: Orthogonal Workflow vs. Routine Screening

To establish absolute trustworthiness in the structural assignment, an advanced orthogonal approach combining 2D-NMR, High-Resolution Mass Spectrometry (HRMS), and quantitative NMR (qNMR) is required[2],[3].

Analytical MetricRoutine Screening (LC-MS / 1D NMR)Advanced Orthogonal Workflow
Mass Accuracy ± 0.5 Da (Nominal); Cannot rule out isobars< 2 ppm (HRAM Orbitrap); Confirms C₁₂H₁₅NO₂
Linkage Verification Inferred (High risk of regioisomer false positives)Definitive (via 3-bond HMBC correlations)
Impurity Detection Limit ~1-5% (UV/TIC dependent)< 0.05% (Trace level Orbitrap profiling)
Absolute Quantitation Relative Area % (Subject to UV bias)Absolute w/w % (via qNMR internal standard)
Structural Confidence Low-Moderate100% Unambiguous

Self-Validating Experimental Methodologies

As an Application Scientist, it is critical not just to run tests, but to design experiments where the data inherently proves the hypothesis without external assumptions. The following protocols form a self-validating system for this compound.

Protocol 1: 2D-NMR (HSQC/HMBC) for Linkage Verification

Causality: To unambiguously prove that the azetidine ring is connected to the dihydrobenzofuran via the ether linkage, we must observe a magnetic correlation across the oxygen atom. By employing Heteronuclear Multiple Bond Correlation (HMBC), we can detect 3-bond carbon-proton couplings (³J_CH) that definitively map the molecular skeleton[3].

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of DMSO-d₆. Expert Insight: DMSO-d₆ is chosen over CDCl₃ to shift the exchangeable azetidine N-H proton away from the critical 3.0–4.5 ppm aliphatic region, preventing signal interference[1].

  • HSQC Acquisition: Acquire a ¹H-¹³C HSQC spectrum to map all direct C-H attachments. The azetidine C3 methine will correlate at approximately δH 4.2 / δC 70 ppm, while the linker CH₂ will appear near δH 3.6 / δC 74 ppm[4],[1].

  • HMBC Acquisition: Acquire the HMBC spectrum with the long-range coupling delay specifically tuned to 62.5 ms (optimizing for ³J_CH = 8 Hz). Expert Insight: This specific delay tuning is critical for flexible ether linkages (-O-CH₂-), preventing signal attenuation from rapid relaxation.

  • Data Interpretation: The structure is self-validated when a clear cross-peak is observed between δH 4.2 (azetidine C3-H) and δC 74 (linker CH₂), and conversely between the linker protons and the azetidine C3 carbon. This rules out any ring-opened isobaric impurities.

Protocol 2: HRMS (Orbitrap) for Trace Impurity Profiling

Causality: Generic syntheses leave trace amounts of oxidative degradation products. Orbitrap HRMS provides high-resolution accurate mass (HRAM), which is essential for differentiating the active pharmaceutical ingredient (API) from trace matrix background[5],[6].

  • Chromatography: Utilize a UHPLC system equipped with a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Mobile phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Ionization & Acquisition: Use Electrospray Ionization (ESI) in positive mode. The secondary amine of the azetidine readily protonates, yielding a strong [M+H]⁺ ion. Acquire full scan MS at a resolution of 120,000 (FWHM at m/z 200)[5].

  • Primary Validation: The target mass for [M+H]⁺ (C₁₂H₁₆NO₂⁺) is exactly 206.1176 . A mass error of < 2 ppm confirms the exact elemental composition.

  • Secondary Validation (ddMS²): Trigger data-dependent MS/MS (ddMS²). Collision-induced dissociation (CID) will preferentially cleave the ether linkage. The detection of a characteristic fragment at m/z 133.0648 (the dihydrobenzofuranyl methylium ion) self-validates the intact dihydrobenzofuran substructure[4],[6].

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity

Causality: LC-UV purity is relative and highly dependent on the extinction coefficient of the molecule versus its impurities. qNMR provides an absolute thermodynamic purity metric without requiring a reference standard of the compound itself[2].

  • Preparation: Accurately weigh exactly 10.0 mg of the analyte and 5.0 mg of a certified internal standard (e.g., Maleic acid, exhibiting a singlet at δH 6.26 ppm) into an NMR tube.

  • Acquisition: Acquire a ¹H-NMR spectrum with a 90° pulse angle. Set the relaxation delay (D1) to 60 seconds. Expert Insight: A 60s delay ensures >5×T₁ relaxation for all protons, which is mandatory for quantitative integration[2].

  • Calculation: Integrate the isolated dihydrobenzofuran aromatic protons (δ 6.8 - 7.2 ppm) against the maleic acid standard to calculate the absolute w/w% purity.

Visualizing the Validation Logic

ValidationWorkflow Start Synthesized Compound C12H15NO2 Routine Routine Screening (1D NMR + LC-MS) Start->Routine Orthogonal Orthogonal Validation (Recommended) Start->Orthogonal Fail Ambiguous Linkage Isobaric Impurities Missed Routine->Fail HRMS HRMS (Orbitrap) Mass Error < 2 ppm Orthogonal->HRMS NMR2D 2D NMR (HMBC/HSQC) 3-Bond Linkage Confirmed Orthogonal->NMR2D qNMR qNMR Absolute Purity > 99% Orthogonal->qNMR Success 100% Structurally Validated API HRMS->Success NMR2D->Success qNMR->Success

Orthogonal structural validation workflow for unambiguous building block characterization.

Fragmentation Parent Intact Molecule [M+H]+ m/z 206.1176 CID Collision-Induced Dissociation Parent->CID Frag1 Dihydrobenzofuranyl Methylium Ion m/z 133.0648 CID->Frag1 Ether Cleavage Frag2 Azetidine Neutral Loss (- C3H7NO) CID->Frag2 Neutral Loss

Characteristic HRMS/MS fragmentation pathway verifying the ether linkage and substructures.

References

  • Title: A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS Source: Benchchem URL: 2

  • Title: NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization Source: arXiv URL: 3

  • Title: Effective Workflow for Pharmaceutical API Impurity Analysis using HR-LCMS and Compound Discoverer Source: Thermo Fisher Scientific URL: 5

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers in Chemistry URL: 1

  • Title: Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans Source: ACS Publications URL: 4

  • Title: A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy Source: International Journal of Pharmaceutical Sciences URL: 6

Sources

Validation

The Azetidine Scaffold: A Comparative Guide to Binding Affinity in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azetidine-Based Scaffolds with Alternative Heterocycles, Supported by Experimental Data. In the landscape of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azetidine-Based Scaffolds with Alternative Heterocycles, Supported by Experimental Data.

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with superior pharmacological and physicochemical properties is paramount. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" scaffold in contemporary drug design.[1][2][3][4] Its rising prominence is attributable to a unique combination of conformational rigidity and metabolic stability, which offers distinct advantages over more flexible acyclic linkers or other cyclic counterparts like pyrrolidines and piperidines.[1][2] This guide provides an in-depth, data-driven comparison of the binding affinity of azetidine-based scaffolds, offering insights into their strategic application in drug development.

The Strategic Advantage of the Azetidine Ring: A Physicochemical Perspective

The constrained nature of the azetidine ring pre-organizes appended substituents into well-defined spatial orientations. This conformational restriction can significantly enhance binding affinity for a biological target by minimizing the entropic penalty upon binding.[2] Compared to the more flexible five-membered pyrrolidine and six-membered piperidine rings, the azetidine scaffold offers a unique vector in chemical space, allowing for novel interactions with protein targets.[1] While the inherent ring strain of azetidines was once a synthetic challenge, modern synthetic methodologies have made a diverse array of functionalized azetidines readily accessible.[1][2]

A comparative analysis of the physicochemical properties of azetidine, pyrrolidine, and piperidine reveals key differences that influence their application in drug design:

PropertyAzetidinePyrrolidinePiperidineKey Considerations for Drug Design
Ring Size 4-membered5-membered6-memberedSmaller ring size can lead to lower molecular weight and lipophilicity.
pKa ~11.29~11.27~11.22All are basic amines, with subtle differences influencing protonation state at physiological pH.[5]
Conformational Flexibility Puckered, rigidEnvelope and twist conformations, more flexibleChair conformation, relatively rigidThe rigidity of azetidine can lead to higher binding affinity by reducing the entropic cost of binding.[2][6]
Metabolic Stability Can be susceptible to ring openingGenerally stableGenerally stableSubstitution patterns are crucial for modulating metabolic stability for all scaffolds.[5]

Comparative Binding Affinity: A Data-Driven Analysis

The true measure of a scaffold's utility lies in its ability to confer high binding affinity and selectivity to a molecule. The following sections present a comparative analysis of azetidine-based compounds against various biological targets, with a focus on head-to-head comparisons with their pyrrolidine and piperidine counterparts where data is available.

Case Study 1: Inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[5] Azetidine-based compounds have been developed as potent inhibitors of STAT3.[7]

CompoundScaffoldTargetAssayIC50 (µM)Reference
5a (R)-azetidine-2-carboxamideSTAT3 DNA-bindingEMSA0.52[7]
5b (S)-azetidine-2-carboxamideSTAT3 DNA-bindingEMSA2.22[7]
BP-1-102 Glycine-basedSTAT3 DNA-bindingEMSA>10[7]

These results demonstrate that the rigid azetidine scaffold in the (R)-configuration leads to a significant improvement in potency compared to a more flexible glycine-based analogue.[7] The stereochemistry of the azetidine ring is also critical, with the (R)-enantiomer being substantially more active than the (S)-enantiomer.[7]

Case Study 2: Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

Modulators of nAChRs are under investigation for treating various CNS disorders.[8] The azetidine ring has been successfully incorporated into potent nAChR ligands.[8]

CompoundScaffoldTargetAssay TypeKi (nM)Reference
Sazetidine-A Azetidineα4β2 nAChRRadioligand Binding<1[8]
Nicotine Analogue AzetidineNicotinic ReceptorRadioligand Binding0.07 (High affinity site)
(-)-Nicotine PyrrolidineNicotinic ReceptorRadioligand Binding~0.2 (High affinity site)

The azetidine analogue of nicotine demonstrates a higher binding affinity compared to nicotine itself, highlighting the favorable interactions facilitated by the four-membered ring.

Case Study 3: Inhibitors of Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is a critical transporter in the central nervous system, and its inhibitors are being explored for the treatment of substance abuse.[9] A study comparing lobelane analogues with different central heterocyclic rings revealed the high potency of azetidine-containing compounds.[9]

CompoundCentral RingTargetAssayKi (nM)Reference
22b (cis-azetidine) AzetidineVMAT2[3H]Dopamine Uptake24[9]
15c (trans-azetidine) AzetidineVMAT2[3H]Dopamine Uptake31[9]
Lobelane PiperidineVMAT2[3H]Dopamine Uptake45[9]
Norlobelane PiperidineVMAT2[3H]Dopamine Uptake43[9]

In this series, the azetidine analogues displayed superior potency compared to the parent piperidine-containing compounds, demonstrating the positive impact of ring size reduction on VMAT2 inhibition.[9]

Experimental Protocols for Determining Binding Affinity

To ensure the scientific integrity of binding affinity data, rigorous and well-controlled experimental methodologies are essential. The following sections provide detailed protocols for three widely used techniques to characterize the binding of azetidine-based compounds to their biological targets.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 20-50 µM) in a suitable, degassed buffer.

    • Prepare a solution of the azetidine-based compound (e.g., 200-500 µM) in the exact same buffer.

    • Ensure precise concentration determination for both protein and ligand.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Fill the reference cell with degassed buffer.

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to account for diffusion from the syringe tip, and discard this data point during analysis.

    • Inject aliquots of the ligand solution (e.g., 2-5 µL) into the sample cell at regular intervals.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_analysis Data Analysis Protein Target Protein in Buffer SampleCell Sample Cell (Protein) Protein->SampleCell Load Ligand Azetidine Compound in Buffer Syringe Injection Syringe (Ligand) Ligand->Syringe Load Isotherm Binding Isotherm SampleCell->Isotherm Measure Heat Change Syringe->SampleCell Titrate ThermoParams Thermodynamic Parameters (Kd, n, ΔH, ΔS) Isotherm->ThermoParams Fit Data

Isothermal Titration Calorimetry Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It provides kinetic information, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein to the sensor surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the azetidine-based compound in a suitable running buffer.

    • Inject the compound dilutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • Include a buffer-only injection as a blank for double referencing.

  • Regeneration:

    • Inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove the bound analyte from the ligand surface.

  • Data Analysis:

    • Subtract the blank sensorgram from the sample sensorgrams.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Azetidine Compound (Analyte) Immobilize->Inject Sensorgram Generate Sensorgram Inject->Sensorgram Fit Fit Sensorgram Data Sensorgram->Fit Kinetics Determine Kinetic Parameters (ka, kd, Kd) Fit->Kinetics

Surface Plasmon Resonance Workflow

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a widely used technique to study protein-DNA or protein-RNA interactions. It is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

  • Probe Preparation:

    • Synthesize and purify a short oligonucleotide probe corresponding to the DNA or RNA binding site of the target protein.

    • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

  • Binding Reaction:

    • In a microcentrifuge tube, combine the labeled probe, the purified target protein, and a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • Add increasing concentrations of the azetidine-based inhibitor to different reaction tubes.

    • Incubate the reactions at room temperature or 37°C for a specified time to allow for binding to reach equilibrium.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the free probe has migrated a sufficient distance.

  • Detection and Analysis:

    • Visualize the bands using autoradiography (for radioactive probes) or a suitable imaging system (for non-radioactive probes).

    • Quantify the intensity of the free probe and the protein-bound probe bands.

    • Determine the concentration of the inhibitor that causes a 50% reduction in the formation of the protein-nucleic acid complex (IC50).

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Probe Labeled Nucleic Acid Probe Incubate Incubate Probe, Protein, and Inhibitor Probe->Incubate Protein Target Protein Protein->Incubate Inhibitor Azetidine Compound Inhibitor->Incubate Gel Native PAGE Incubate->Gel Visualize Visualize Bands Gel->Visualize Quantify Quantify Band Intensities Visualize->Quantify IC50 Determine IC50 Quantify->IC50

Electrophoretic Mobility Shift Assay Workflow

Conclusion: The Azetidine Scaffold as a Powerful Tool in Drug Design

The azetidine scaffold offers a compelling set of advantages for the modern medicinal chemist. Its inherent conformational rigidity can lead to a significant enhancement in binding affinity by reducing the entropic penalty of binding. The data presented in this guide, drawn from studies on diverse biological targets, demonstrates that the incorporation of an azetidine ring can lead to highly potent compounds, often outperforming their more flexible or larger heterocyclic counterparts. The choice of scaffold is a critical decision in drug design, and the azetidine ring represents a powerful and versatile tool for creating novel therapeutics with improved pharmacological profiles. As synthetic methodologies continue to evolve, the accessibility and application of this privileged scaffold are poised to expand even further, solidifying its place as a cornerstone of modern drug discovery.

References

  • Comparison of structure–activity relationship between IC50 values of compounds. (URL: Not available)
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. - ChEMBL. (URL: [Link])

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Conformational Preferences of Proline Analogues with Different Ring Size | Scilit. (URL: [Link])

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (URL: [Link])

  • Examples of azetidine containing molecules alongside pyrrolidine... - ResearchGate. (URL: [Link])

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - Uniba.it. (URL: [Link])

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (URL: Not available)
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. (URL: [Link])

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (URL: [Link])

  • Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. (URL: Not available)
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (URL: [Link])

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed. (URL: [Link])

  • Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. (URL: [Link])

  • Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors - MDPI. (URL: [Link])

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine proper disposal procedures

Operational Blueprint: Safe Handling and Disposal of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine As a specialized pharmaceutical intermediate, 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine presents unique operati...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling and Disposal of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

As a specialized pharmaceutical intermediate, 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine presents unique operational challenges. It combines a strained, basic nitrogen heterocycle (azetidine) with a lipophilic, persistent organic framework (dihydrobenzofuran). Because this specific molecule is not explicitly listed on standard EPA P- or U-lists, it must be managed as an unlisted characteristic hazardous waste.

This guide provides drug development professionals and laboratory personnel with a self-validating, mechanistically grounded Standard Operating Procedure (SOP) for the safe logistical routing, neutralization, and disposal of this compound.

Chemical Hazard Profiling & Mechanistic Causality

To safely dispose of a chemical, one must first understand the causality behind its reactivity. The disposal protocols for 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine are dictated by three distinct structural features:

  • The Azetidine Ring (High Strain & Basicity): Azetidines are four-membered nitrogen heterocycles with significant ring strain (

    
     26 kcal/mol) and a highly basic secondary amine (pKa 
    
    
    
    10.5). Mixing this compound with concentrated mineral acids during waste consolidation can trigger highly exothermic, uncontrolled ring-opening reactions.
  • The Dihydrobenzofuran Moiety (Lipophilicity): This hybrid aromatic/aliphatic system is highly lipophilic and resistant to standard biological degradation. Consequently, according to the, sewering of such intermediates is strictly prohibited due to their potential to bypass wastewater treatment and bioaccumulate in aquatic ecosystems.

  • The Ether Linkage (Oxidation Potential): The methoxy bridge connecting the two rings is susceptible to slow auto-oxidation. While less prone to rapid peroxide formation than aliphatic ethers (like diethyl ether), prolonged storage of this waste (>6 months) alongside strong oxidizers poses a thermal runaway risk.

Quantitative Waste Stream Data

To prevent incompatible chemical mixing in Satellite Accumulation Areas (SAAs), adhere to the following physicochemical and waste routing matrices.

Table 1: Physicochemical Hazard Inferences

Structural MoietyChemical PropertyOperational HazardDisposal Implication
Azetidine Ring Strained ring; Strong organic baseExothermic ring-opening; Corrosive/IrritantSegregate from concentrated acids; Neutralize spills with dilute acid only.
Dihydrobenzofuran Lipophilic frameworkHigh environmental persistenceStrict zero-sewering policy ; Requires high-temp TSDF incineration.
Ether Linkage -C-O-C- bondSusceptible to auto-oxidationDo not store waste for >6 months; Segregate from strong oxidizers.

Table 2: Waste Stream Compatibility Matrix

Waste StreamCompatibilityCausality / Rationale
Non-Halogenated Organics Highly Compatible Primary disposal route. Combusts cleanly into

,

, and manageable

.
Halogenated Organics Compatible Acceptable if the compound is dissolved in DCM/Chloroform during synthesis.
Aqueous Acidic Waste Incompatible Strong acids trigger exothermic azetidine ring-opening and rapid salt precipitation.
Strong Oxidizers Strictly Incompatible Amine and ether moieties will rapidly oxidize, risking thermal runaway or fire.

Waste Routing Workflow

WasteWorkflow Start Waste Generation: 3-((2,3-Dihydrobenzofuran- 2-yl)methoxy)azetidine State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Solutions/Extracts) State->Liquid Liquid SolidStream Hazardous Solid Waste Stream Solid->SolidStream Halogen Halogenated Solvent? Liquid->Halogen Stream1 Non-Halogenated Organic Waste Stream Halogen->Stream1 No Stream2 Halogenated Organic Waste Stream Halogen->Stream2 Yes TSDF Licensed TSDF High-Temp Incineration Stream1->TSDF Stream2->TSDF SolidStream->TSDF

Fig 1: RCRA-compliant waste routing decision tree for azetidine-derivative pharmaceutical waste.

Step-by-Step Disposal & Decontamination Protocols

Every protocol below is designed as a self-validating system , ensuring that personnel can independently verify the safety and success of each step without relying on assumptions.

Protocol A: Routine Laboratory Disposal
  • Preparation & Verification: Verify that the primary waste container is designated for organic solvents.

    • Self-Validation: Inspect the waste log attached to the container. If strong oxidizers (e.g., nitric acid, peroxides) or concentrated mineral acids are listed, do not add the azetidine derivative.

  • Transfer: Inside a certified fume hood, transfer the liquid or solid waste into the container.

    • Causality: Azetidines can possess high vapor pressures and strong, offensive amine odors. Local exhaust prevents inhalation exposure and mucosal irritation.

  • Sealing & Labeling: Cap the container immediately after transfer.

    • Self-Validation: Invert the sealed container 45 degrees to visually confirm the absence of micro-leaks around the PTFE-lined cap. Update the RCRA hazardous waste label immediately.

  • Satellite Accumulation: Store the container in a secondary containment tray within the laboratory's designated Satellite Accumulation Area (SAA). Ensure the total volume does not exceed 55 gallons, strictly adhering to regulations.

Protocol B: Spill Response & Surface Decontamination

For spill response involving basic organic amines, recommends the use of inert absorbents followed by mild acidic neutralization.

  • Isolation: Evacuate the immediate 5-foot radius of the spill.

    • Self-Validation: Check the fume hood monitor or room pressure gauge to confirm negative pressure is actively maintained, preventing vapor migration into adjacent hallways.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or vermiculite).

    • Causality: Combustible absorbents like paper towels or sawdust can react exothermically with the basic amine. Inert silicates safely trap the lipophilic molecule without chemical interaction.

  • Neutralization: Spray the absorbed matrix with a dilute (1-5%) citric acid or acetic acid solution.

    • Causality: The weak acid converts the volatile, lipophilic free-base azetidine into a water-soluble, non-volatile citrate/acetate salt, instantly arresting vapor hazards.

  • Verification: Swab the decontaminated surface with a moistened pH test strip.

    • Self-Validation: A reading of pH 6–7 confirms that all basic azetidine residues have been successfully neutralized and removed. If the pH is >8, repeat Step 3.

  • Final Disposition: Sweep the absorbed material into a high-density polyethylene (HDPE) solid hazardous waste bin. Label as "Hazardous Spill Residue - Contains Basic Amines" for final TSDF high-temperature incineration (which utilizes scrubbers to safely capture the

    
     emissions generated by the azetidine ring).
    

References

  • Management of Hazardous Waste Pharmaceuticals Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NRC) URL:[Link]

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